AT1R antagonist 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C22H16N6O2S |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylsulfanyl]-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C22H16N6O2S/c29-21(30)15-9-10-18-19(11-15)24-22(23-18)31-12-13-5-7-14(8-6-13)16-3-1-2-4-17(16)20-25-27-28-26-20/h1-11H,12H2,(H,23,24)(H,29,30)(H,25,26,27,28) |
Clé InChI |
VCNVPSWWGLXSSO-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to AT1R Antagonist Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core methodologies, signaling pathways, and quantitative data essential for studying the target engagement of Angiotensin II Type 1 Receptor (AT1R) antagonists. The information presented is intended to equip researchers with the necessary knowledge to design, execute, and interpret target engagement studies for this critical class of therapeutic agents.
Introduction to AT1R and Target Engagement
The Angiotensin II Type 1 Receptor (AT1R), a G protein-coupled receptor (GPCR), is a central component of the renin-angiotensin system (RAS). It mediates the physiological effects of angiotensin II, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth, making it a prime therapeutic target for cardiovascular diseases such as hypertension.[1] AT1R antagonists, also known as angiotensin receptor blockers (ARBs), are a class of drugs that selectively block the AT1R, thereby inhibiting the actions of angiotensin II.
Target engagement studies are crucial in drug development to confirm that a drug candidate interacts with its intended molecular target in a relevant biological context. For AT1R antagonists, these studies aim to quantify the binding of the antagonist to the receptor and to measure the functional consequences of this interaction. This guide will delve into the key in vitro and in vivo techniques used to assess AT1R target engagement.
Quantitative Analysis of AT1R Antagonist Binding Affinity
The binding affinity of an antagonist to its receptor is a critical parameter that influences its potency and duration of action. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the binding affinities of several commonly used AT1R antagonists.
| Antagonist | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| Valsartan (B143634) | --INVALID-LINK-- Angiotensin II | Rat aortic smooth muscle cells | 2.38 | ||
| [3H]Valsartan | Rat aortic smooth muscle cell | 1.44 (Kd) | [2] | ||
| [3H]-Angiotensin II | COS-7 cells | (pKi=7.65±0.12) | [3] | ||
| Candesartan (B1668252) | [125I]-[Sar1, Ile8] Ang II | AT1 receptor-expressing cells | [4] | ||
| [3H]CV-11974 | Bovine adrenal cortical membranes | 7.4 (Kd) | [5] | ||
| [3H]-Angiotensin II | COS-7 cells | (pKi=8.61±0.21) | [3][6] | ||
| Losartan | [125I]-[Sar1,Ile8]Ang II | Adrenal cortex | 6.0 x 10¹ | [7] | |
| [125I]-[Sar1,Ile8]Ang II | Liver | 1.3 x 10² | [7] | ||
| [3H]-Angiotensin II | COS-7 cells | (pKi=7.17±0.07) | [3] | ||
| 12.0, 17.0 | 0.33, 8.0, 28.0, 88.0 | [8] | |||
| Telmisartan | [3H]-Angiotensin II | COS-7 cells | (pKi=8.19±0.04) | [3][6] | |
| 3.0, 150.0 | [8] | ||||
| Irbesartan | [125I][Sar1,Ile8]AngII | Rat liver membranes | [9] | ||
| E4177 | [125I]-[Sar1,Ile8]Ang II | Rat adrenal cortex | 5.2 x 10¹ | [7] | |
| [125I]-[Sar1,Ile8]Ang II | Rat liver | 1.2 x 10² | [7] |
Key Experimental Protocols for Target Engagement
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity and specificity of antagonists for the AT1R. These assays involve the use of a radiolabeled ligand that binds to the receptor, which is then displaced by the unlabeled antagonist being tested.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize tissues (e.g., rat liver, adrenal cortex) or cultured cells expressing AT1R in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[10]
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[10]
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[10]
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation (3-120 µg of protein per well).[10]
-
Add increasing concentrations of the unlabeled AT1R antagonist (competitor).
-
Add a fixed concentration of a radiolabeled ligand (e.g., [125I][Sar1,Ile8]AngII or [3H]valsartan).[2][9]
-
To determine non-specific binding, include wells with a high concentration of an unlabeled ligand (e.g., 10 µM candesartan).[11]
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[10]
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) to separate bound from free radioligand.[10][12]
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[10]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the antagonist concentration.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Bioluminescence Resonance Energy Transfer (BRET) Assays
BRET is a powerful, cell-based assay that can be used to monitor the interaction between the AT1R and other proteins in real-time. For target engagement, BRET can be used to measure the displacement of a fluorescently labeled ligand by an antagonist or to monitor downstream signaling events like β-arrestin recruitment.
Protocol: BRET Assay for β-Arrestin Recruitment
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) in appropriate media.
-
Co-transfect the cells with plasmids encoding for AT1R fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin fused to a BRET acceptor (e.g., Venus or GFP).[13]
-
-
BRET Assay:
-
Plate the transfected cells in a white 96-well plate.
-
Wash the cells with an appropriate assay buffer.
-
Add the AT1R antagonist at various concentrations and incubate for a specific period.
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h) to initiate the luminescent reaction.[14]
-
Immediately measure the luminescence at two wavelengths corresponding to the donor and acceptor emission peaks using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio as a function of the antagonist concentration to determine the IC50 for the inhibition of agonist-induced β-arrestin recruitment.
-
Downstream Signaling Pathway Analysis
Measuring the modulation of downstream signaling pathways provides functional evidence of target engagement. A common method is to assess the phosphorylation status of key signaling molecules like Extracellular signal-Regulated Kinase (ERK).
Protocol: Western Blotting for ERK Phosphorylation
-
Cell Treatment:
-
Culture cells expressing AT1R (e.g., vascular smooth muscle cells or transfected HEK293 cells) to near confluence.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with various concentrations of the AT1R antagonist.
-
Stimulate the cells with angiotensin II for a short period (e.g., 5-10 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[15]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Normalization and Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK (t-ERK) to normalize for protein loading.[15]
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to t-ERK for each condition.
-
Plot the normalized p-ERK levels as a function of the antagonist concentration to determine the IC50 for the inhibition of angiotensin II-induced ERK phosphorylation.
-
AT1R Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of AT1R and a typical experimental workflow for an AT1R antagonist target engagement study.
AT1R Signaling Pathways
Experimental Workflow for Target Engagement
In Vivo Target Engagement
While in vitro and cell-based assays are essential for initial characterization, in vivo studies are necessary to confirm target engagement in a whole-organism context. Positron Emission Tomography (PET) imaging is a non-invasive technique that can be used to quantify AT1R occupancy in living subjects.[16][17][18][19]
Principle of PET for Receptor Occupancy:
-
A radiolabeled PET tracer that specifically binds to AT1R (e.g., [11C]-KR31173 or [18F]DR29) is administered to the subject.[18]
-
The distribution of the tracer is imaged using a PET scanner, providing a measure of receptor density.
-
The subject is then treated with the AT1R antagonist.
-
A second PET scan is performed with the same radiotracer.
-
A reduction in the tracer signal in the presence of the antagonist indicates that the drug is occupying the receptors.
-
The percentage of receptor occupancy can be calculated by comparing the tracer binding before and after antagonist administration.
Conclusion
The comprehensive evaluation of AT1R antagonist target engagement requires a multi-faceted approach, combining biochemical, cell-based, and in vivo methodologies. This guide has provided an in-depth overview of the core techniques, quantitative data, and underlying signaling pathways that are fundamental to this area of research. By employing these robust experimental strategies, researchers can gain a thorough understanding of the molecular interactions and functional consequences of AT1R antagonism, ultimately facilitating the development of more effective and safer therapeutics for cardiovascular diseases.
References
- 1. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 2. Binding of valsartan to mammalian angiotensin AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Abilities of candesartan and other AT1 receptor blockers to impair angiotensin II-induced AT1 receptor activation after wash-out - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Candesartan (CV-11974) dissociates slowly from the angiotensin AT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro pharmacology of a novel non-peptide angiotensin II-receptor antagonist, E4177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Type-1 angiotensin II receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel allosteric ligands of the angiotensin receptor AT1R as autoantibody blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BRET-based assay to monitor EGFR transactivation by the AT1R reveals Gq/11 protein-independent activation and AT1R-EGFR complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Enabling Noninvasive Visualization of AT1R Through a New 18F PET Radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular PET/CT Imaging of Cardiac Angiotensin II Type 1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Redefining AT1 Receptor PET Imaging: Introducing the Radiotracer [18F]DR29 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to AT1R Antagonist Downstream Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a pivotal role in cardiovascular and renal homeostasis. Its overstimulation by the octapeptide hormone angiotensin II (Ang II) is implicated in the pathophysiology of various diseases, including hypertension and cardiac hypertrophy. AT1R antagonists, also known as angiotensin II receptor blockers (ARBs), are a class of drugs that selectively block the AT1R, thereby mitigating the detrimental effects of excessive Ang II signaling. While the primary mechanism of ARBs is the competitive blockade of Ang II binding, their downstream signaling effects are complex and multifaceted, involving both G protein-dependent and independent pathways. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by AT1R antagonists, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathways Modulated by AT1R Antagonists
AT1R antagonists influence a network of intracellular signaling cascades that regulate cellular processes such as growth, proliferation, inflammation, and apoptosis. The key downstream pathways affected include:
-
G Protein-Dependent and β-Arrestin-Mediated Signaling
-
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway
-
Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) Pathway
-
Phosphoinositide 3-Kinase (PI3K) / Akt Pathway
-
RhoA / Rho-associated Kinase (ROCK) Pathway
-
Endothelial Nitric Oxide Synthase (eNOS) Pathway
-
Reactive Oxygen Species (ROS) Production
-
Intracellular Calcium (Ca2+) Mobilization
G Protein-Dependent and β-Arrestin-Mediated Signaling
The classical view of AT1R signaling involves its coupling to heterotrimeric G proteins, primarily Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2] This triggers the release of intracellular calcium and activation of protein kinase C (PKC).[1] AT1R can also couple to other G proteins like Gαi/o and Gα12/13.[2]
In addition to G protein-dependent signaling, AT1R can signal through a G protein-independent pathway mediated by β-arrestins.[3][4][5][6] Upon agonist binding, β-arrestins are recruited to the receptor, leading to receptor desensitization, internalization, and the initiation of a "second wave" of signaling that can activate pathways like the MAPK cascade.[4][6][7]
AT1R antagonists, by competitively blocking Ang II binding, inhibit both G protein-dependent and β-arrestin-mediated signaling initiated by the natural ligand.[4] However, the concept of "biased agonism" has emerged, where some ligands can preferentially activate one pathway over the other.[3][4][5][8] For instance, certain synthetic ligands have been developed to be β-arrestin-biased agonists, which block Gαq-mediated signaling while simultaneously activating β-arrestin-dependent pathways that may have cardioprotective effects.[5][9][10]
Quantitative Data: β-Arrestin Recruitment
| Ligand | Assay Type | Cell Line | EC50 | Emax (% of Ang II) | Reference |
| TRV120023 | β-arrestin recruitment | HEK293 cells overexpressing AT1R | 44 nM | Not specified | [9] |
| Angiotensin II | BRET Assay | HEK293 cells | Not specified | 100% (normalized) | [1] |
| Losartan (B1675146) | BRET Assay | HEK293 cells | No recruitment observed | No recruitment observed | [1] |
Visualization: G Protein vs. β-Arrestin Signaling
Caption: AT1R signaling pathways and the inhibitory role of antagonists.
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway
The MAPK pathway, particularly the ERK1/2 cascade, is a critical regulator of cell growth, differentiation, and survival. Ang II is known to activate ERK1/2 through both G protein-dependent and β-arrestin-mediated mechanisms.[7][11][12] AT1R antagonists have been shown to inhibit Ang II-induced ERK activation.[11][13] For example, candesartan (B1668252) significantly reduces ERK1/2 activity in Dahl salt-sensitive rats.[11] Interestingly, some AT1R blockers can inhibit mechanical strain-induced ERK activation even in the absence of Ang II.[13][14]
Quantitative Data: MAPK/ERK Pathway
| AT1R Antagonist | Model System | Effect on ERK1/2 Activity | Reference |
| Candesartan | Dahl salt-sensitive rats | -45% reduction | [11] |
| Olmesartan | Mesangial cells (mechanical strain) | Significant inhibition of ERK phosphorylation | [13] |
| Losartan | Human pulmonary artery smooth muscle cells | Inhibition of Ang II-stimulated DNA synthesis (downstream of MAPK) | [15] |
Visualization: AT1R Antagonist Effect on MAPK/ERK Pathway
Caption: Inhibition of the MAPK/ERK pathway by AT1R antagonists.
Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) Pathway
The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, and it plays a crucial role in cell proliferation, differentiation, and inflammation. Ang II can induce the rapid tyrosine phosphorylation of JAKs (such as Jak2 and Tyk2) and STATs (STAT1 and STAT3) via the AT1R.[16][17][18] AT1R antagonists like losartan have been demonstrated to suppress the phosphorylation of JAK2 and STAT3, thereby inhibiting this pathway.[12][19][20] This inhibition is associated with reduced expression of downstream targets like TGF-β1 and a decrease in myocardial fibrosis.[12][19]
Quantitative Data: JAK/STAT Pathway
| AT1R Antagonist | Model System | Effect on JAK/STAT Pathway | Reference |
| Losartan | Diabetic cardiomyopathy rats | Decreased p-JAK2 and p-STAT3 levels | [12][19] |
| E4177 | Rat heart (acute pressure overload) | Significantly suppressed Tyk2 phosphorylation, partially inhibited JAK2 phosphorylation | [17] |
| CV11974 | Rat cardiomyocytes | Suppressed STAT1 phosphorylation | [21] |
Visualization: AT1R Antagonist Effect on JAK/STAT Pathway
Caption: Blockade of the JAK/STAT pathway by AT1R antagonists.
Phosphoinositide 3-Kinase (PI3K) / Akt Pathway
The PI3K/Akt signaling pathway is a key regulator of cell survival, growth, and metabolism. Ang II has been shown to activate this pathway, promoting cell survival and proliferation in various cell types, including breast cancer cells.[19][22] AT1R antagonists like losartan can inhibit Ang II-induced activation of the PI3K/Akt pathway.[22] For instance, losartan was found to suppress the proliferative effects of Ang II in MCF-7 breast cancer cells by inhibiting this pathway.[22] Conversely, in certain contexts, such as in fructose-induced insulin-resistant rats, candesartan has been shown to improve AT2R-mediated neurite outgrowth by increasing the expression of phosphorylated Akt.[23][24]
Quantitative Data: PI3K/Akt Pathway
| AT1R Antagonist | Model System | Effect on PI3K/Akt Pathway | Reference |
| Losartan (10 µM) | MCF-7 human breast cancer cells | Significantly suppressed Ang II-induced p-Akt activation | [22] |
| LY294002 (PI3K inhibitor, 50 µM) | MCF-7 human breast cancer cells | Inhibited Ang II-induced S-phase progression | [22] |
| Candesartan | Fructose-induced insulin-resistant rats | Increased expression of phosphorylated Akt in DRG neurons | [23][24] |
| Candesartan | Type-2 diabetic rats with limb ischemia | Increased p-PI3K/PI3K and p-Akt/Akt ratios | [25] |
Visualization: AT1R Antagonist Modulation of PI3K/Akt Pathway
References
- 1. Asymmetric Recruitment of β-Arrestin1/2 by the Angiotensin II Type I and Prostaglandin F2α Receptor Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanoactivation of the angiotensin II type 1 receptor induces β-arrestin-biased signaling through Gαi coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brainvta.tech [brainvta.tech]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Telmisartan Activates Endothelial Nitric Oxide Synthase via Ser1177 Phosphorylation in Vascular Endothelial Cells | PLOS One [journals.plos.org]
- 7. utppublishing.com [utppublishing.com]
- 8. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Losartan on Cell Proliferation and Reactive Oxygen Species Scavenging in Gastric Cancer Cell Lines [accscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Losartan reduces myocardial interstitial fibrosis in diabetic cardiomyopathy rats by inhibiting JAK/STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. moodle2.units.it [moodle2.units.it]
- 14. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mesoscale.com [mesoscale.com]
- 16. A protocol for in vivo detection of reactive oxygen species - 谷战军课题组 [m.guzjlab.org]
- 17. Losartan as a Reproposing Therapeutic Agent in Acute Respiratory Distress Syndrome: Modulating Inflammatory Responses and Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Calcium and Chloride Channel Activation by Angiotensin II-AT1 Receptors in Preglomerular Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Losartan reduces myocardial interstitial fibrosis in diabetic cardiomyopathy rats by inhibiting JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Losartan promotes myocardial apoptosis after acute myocardial infarction in rats through inhibiting Ang II-induced JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 22. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Candesartan Cilexetil Improves Angiotensin II Type 2 Receptor–Mediated Neurite Outgrowth via the PI3K-Akt Pathway in Fructose-Induced Insulin-Resistant Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Candesartan cilexetil improves angiotensin II type 2 receptor-mediated neurite outgrowth via the PI3K-Akt pathway in fructose-induced insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Candesartan protects against unilateral peripheral limb ischemia in type-2 diabetic rats: Possible contribution of PI3K-Akt-eNOS-VEGF angiogenic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of AT1R Antagonism: A Technical Guide to Pharmacophore Modeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Angiotensin II Type 1 Receptor (AT1R) antagonist pharmacophore modeling. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and methodologies required to identify and design novel AT1R antagonists, a critical class of drugs for the management of hypertension and other cardiovascular diseases. This document delves into the essential pharmacophoric features, quantitative structure-activity relationships, detailed experimental protocols, and the intricate signaling pathways governed by AT1R.
AT1R Antagonist Pharmacophore: Defining the Molecular Blueprint
A pharmacophore model for AT1R antagonists encapsulates the essential steric and electronic features necessary for a molecule to bind to the receptor and inhibit its activity. Based on numerous studies, a consensus pharmacophore model for non-peptide AT1R antagonists has emerged, which is crucial for virtual screening and rational drug design.
The key pharmacophoric features generally include[1][2]:
-
One or two Aromatic Rings (AR): These are typically involved in π-π stacking or hydrophobic interactions within the receptor binding pocket.
-
One Hydrogen Bond Acceptor (HBA): This feature is critical for anchoring the ligand to specific amino acid residues in the receptor.
-
One Hydrophobic group (HY): This contributes to the overall binding affinity by engaging with hydrophobic pockets of the AT1R.
-
One Negative Ionizable (NI) feature: Often a tetrazole or a carboxylic acid group, this feature is crucial for mimicking the C-terminal carboxylate of Angiotensin II and forming a key ionic interaction with a positively charged residue in the binding site[3].
A representative ligand-based pharmacophore model, Hypo-AT(1)-7, was developed using the Catalyst/HipHop program and consists of a hydrogen-bond acceptor, a hydrophobic aliphatic group, a negative ionizable feature, a ring aromatic feature, and a hydrophobic aromatic feature[1][2]. The development of such models is a cornerstone of modern rational drug design for this target.
Quantitative Data Summary of AT1R Antagonists
The binding affinity and inhibitory potency of AT1R antagonists are critical parameters in drug development. The following tables summarize key quantitative data for several well-known "sartan" drugs.
Table 1: Binding Affinities (Ki/Kd) of Common AT1R Antagonists
| Antagonist | Ki (nM) | pKi | Kd (nM) | Notes |
| Candesartan | 3.4 ± 0.3 | 8.61 ± 0.21 | - | Shows the highest binding affinity among the listed antagonists. |
| Olmesartan | - | - | - | Exhibits high affinity for AT1 receptors, with an IC50 equivalent to candesartan. |
| Irbesartan | - | - | Lowest Kd value among 8 ARBs tested in one study. | Contains a cyclopentyl group which may contribute to its high binding affinity. |
| Telmisartan | - | 8.19 ± 0.04 | - | Shows high binding affinity. |
| Valsartan | - | 7.65 ± 0.12 | - | Exhibits moderate binding affinity. |
| Losartan (B1675146) | - | 7.17 ± 0.07 | 10.6 | Has the lowest binding affinity among this group. |
| EXP3174 (active metabolite of Losartan) | - | - | 4.7 | The active metabolite of losartan with higher affinity. |
Table 2: Inhibitory Potency (IC50) of Common AT1R Antagonists
| Antagonist | IC50 (nM) | Notes |
| Olmesartan | Low IC50, equivalent to Candesartan. | - |
| Candesartan | Low IC50. | - |
| Azilsartan | Shows potent ability to inhibit Angiotensin II binding, with IC50 values 30-1000 fold lower than other ARBs after drug washout in one study. | - |
| Losartan | 12,800 (for eicosanoid production inhibition) | The IC50 values can vary significantly depending on the assay. |
| Telmisartan | 24,100 (for eicosanoid production inhibition) | - |
| Irbesartan | 53,900 (for eicosanoid production inhibition) | - |
| Valsartan | 489,000 (for eicosanoid production inhibition) | - |
Experimental Protocols
This section provides detailed methodologies for key experiments in AT1R antagonist pharmacophore modeling and evaluation.
Radioligand Binding Assay for AT1R
This protocol is used to determine the binding affinity (Ki and Kd) of test compounds for the AT1 receptor.
Materials:
-
Membrane preparation from cells expressing AT1R (e.g., rat liver membranes or transfected cell lines).
-
Radioligand: 125I-[Sar1,Ile8]Angiotensin II.
-
Unlabeled ligand (for non-specific binding and competition assays).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation fluid and counter.
Protocol for Competition Binding Assay (to determine Ki):
-
Preparation: Thaw the membrane preparation on the day of the assay and resuspend it in the final assay binding buffer.
-
Incubation Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
150 µL of membrane preparation (50 - 120 µg protein for tissue).
-
50 µL of the competing test compound at various concentrations.
-
50 µL of radioligand solution in buffer.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a 96-well cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters four times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding for each drug concentration.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Ligand-Based Pharmacophore Model Generation and Validation
This protocol outlines the general steps for creating and validating a ligand-based pharmacophore model.
A. Model Generation (using software like Catalyst/HipHop or Discovery Studio):
-
Dataset Preparation:
-
Training Set: Compile a set of at least 16-20 structurally diverse AT1R antagonists with a wide range of biological activities (spanning at least 4 orders of magnitude).
-
Test Set: Create a separate set of active and inactive compounds that were not used in the training set to validate the model's predictive ability.
-
-
Conformational Analysis: Generate a representative set of low-energy conformers for each molecule in the training set to account for molecular flexibility.
-
Feature Mapping: Identify the key pharmacophoric features (HBAs, HBDs, HY, AR, NI) present in each molecule.
-
Hypothesis Generation (e.g., using the HypoGen algorithm in Catalyst):
-
Constructive Phase: The algorithm identifies pharmacophore hypotheses that are common to the most active compounds.
-
Subtractive Phase: It removes hypotheses that are also present in the inactive compounds.
-
Optimization Phase: The remaining hypotheses are optimized and scored based on their ability to predict the activity of the training set compounds.
-
-
Model Selection: The highest-ranking hypothesis, which best correlates the geometric arrangement of features with the observed biological activity, is selected as the final pharmacophore model.
B. Model Validation:
-
Fischer's Randomization Test: The activities of the training set molecules are shuffled randomly, and the model generation process is repeated multiple times. A statistically robust model should have a significantly better cost value than any of the models generated from the scrambled data.
-
Test Set Prediction: The validated pharmacophore model is used to predict the biological activity of the compounds in the test set. A good model should accurately predict the activities of these external compounds.
-
Decoy Set Screening:
-
Create a large database of "decoy" molecules, which are physically similar to the active ligands but are assumed to be inactive. The DUD-E (Directory of Useful Decoys, Enhanced) server can be used for this purpose.
-
Screen both the known active compounds and the decoy set against the pharmacophore model.
-
A good model should be able to enrich the active compounds from the decoys, meaning it should identify a significantly higher percentage of actives than would be expected by random chance. The quality of the model can be assessed using metrics like the Enrichment Factor (EF) and the Receiver Operating Characteristic (ROC) curve.
-
Visualizing AT1R Signaling and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways of AT1R and the workflow for pharmacophore modeling.
AT1R Signaling Pathways
Angiotensin II binding to the AT1R initiates a cascade of intracellular signaling events through two major pathways: the canonical G-protein-dependent pathway and the β-arrestin-mediated pathway.
Caption: AT1R G-protein and β-arrestin signaling pathways.
Ligand-Based Pharmacophore Modeling Workflow
The process of developing a ligand-based pharmacophore model involves several key steps, from data collection to model validation.
References
The Discovery and Synthesis of Novel AT1R Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel angiotensin II type 1 receptor (AT1R) antagonists. The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis, with the AT1R mediating the majority of the physiological and pathophysiological effects of its primary effector, angiotensin II (Ang II). Blockade of this receptor is a cornerstone of modern hypertension management. This document details the underlying signaling pathways, experimental protocols for antagonist evaluation, and data for several classes of novel non-peptide AT1R antagonists.
AT1R Signaling Pathways
The AT1R is a G-protein coupled receptor (GPCR) that, upon activation by Ang II, initiates a cascade of intracellular signaling events. These pathways are crucial for understanding the mechanism of action of AT1R antagonists. The primary signaling mechanisms involve G-protein-dependent and -independent pathways, leading to physiological responses such as vasoconstriction, inflammation, and cellular growth.
G-Protein-Dependent Signaling
AT1R primarily couples to Gq/11, activating phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade is central to the vasoconstrictive and hypertrophic effects of Ang II.[1] The receptor can also couple to other G-proteins like Gi/o and G12/13, further diversifying its signaling output.
Caption: G-protein-dependent AT1R signaling pathway.
G-Protein-Independent Signaling
Upon agonist binding, AT1Rs can also signal independently of G-proteins, primarily through β-arrestin-mediated pathways. This can lead to the activation of mitogen-activated protein kinases (MAPKs), contributing to cellular growth and inflammatory responses.
Caption: G-protein-independent AT1R signaling via β-arrestin.
Discovery and Synthesis of Novel Antagonists
The development of AT1R antagonists has evolved from peptide-based compounds to orally active, non-peptide molecules. The "sartans" were the first class of such drugs. However, research continues to explore novel scaffolds to improve efficacy, safety, and pharmacokinetic profiles. This section focuses on the synthesis and evaluation of non-sartan antagonists.
General Workflow for Discovery
The discovery of novel AT1R antagonists typically follows a structured workflow, beginning with initial screening and culminating in in vivo efficacy studies.
Caption: General workflow for the discovery of novel AT1R antagonists.
Quantitative Data of Novel AT1R Antagonists
This section presents quantitative data for selected novel non-peptide AT1R antagonists from different chemical classes.
| Compound Class | Compound | AT1R Binding Affinity (IC50/Ki, nM) | Reference |
| Benzimidazole (B57391) Derivatives | BIBR 277 | Ki = 3.7 | [2] |
| 6i | IC50 = 1.1 | [1] | |
| 1b | Not specified, potent | [3] | |
| 2b | Not specified, potent | [3] | |
| TG3 | Not specified, comparable to Telmisartan | ||
| Quinoline Derivatives | ICI D8731 (5g) | 0.01-1 µM range | |
| (Phenylamino)phenylacetic Acids | 9c | IC50 = 4 | |
| 9d | IC50 = 5.3 | ||
| 9e | IC50 = 5.3 | ||
| Acyl Sulfonamides | 16a | IC50 = 0.9 | |
| 16b | IC50 = 1 | ||
| 16c | IC50 = 0.8 | ||
| Imidazo[4,5-b]pyridine Derivatives | E4177 | IC50 = 52 (adrenal cortex) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section provides protocols for key assays in the evaluation of AT1R antagonists.
Synthesis of a Novel Benzimidazole Antagonist (General Scheme)
The synthesis of many benzimidazole-based AT1R antagonists involves the condensation of a substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivative.
General Procedure:
-
A mixture of a substituted o-phenylenediamine and a substituted benzoic acid is heated in the presence of a condensing agent such as polyphosphoric acid (PPA) or under microwave irradiation.
-
The reaction mixture is cooled and then neutralized with a base (e.g., sodium bicarbonate solution).
-
The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the desired benzimidazole derivative.
Note: Specific reaction conditions, such as temperature, reaction time, and purification solvents, will vary depending on the specific starting materials.
Radioligand Binding Assay
This assay is used to determine the affinity of a test compound for the AT1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparation from cells or tissues expressing AT1R.
-
Radioligand (e.g., 125I-[Sar1,Ile8]Angiotensin II).
-
Unlabeled antagonist for non-specific binding determination (e.g., Losartan).
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus and scintillation counter.
Protocol:
-
In a 96-well plate, add 150 µL of the membrane preparation (3-20 µg protein for cells, 50-120 µg for tissue) to each well.
-
Add 50 µL of the test compound at various concentrations. For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of an unlabeled antagonist.
-
Add 50 µL of the radioligand solution.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value can be calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to inhibit the Ang II-induced increase in intracellular calcium concentration.
Materials:
-
Cells expressing AT1R (e.g., HEK293 or vascular smooth muscle cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Angiotensin II.
-
Test compounds.
-
Fluorescent plate reader.
Protocol:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Add the test compounds at various concentrations and incubate for a specified period.
-
Place the plate in a fluorescent plate reader and measure the baseline fluorescence.
-
Add a specific concentration of Angiotensin II to stimulate the cells and immediately begin recording the change in fluorescence over time.
-
The antagonist effect is quantified by the reduction in the Ang II-induced fluorescence signal.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)
This in vivo model is used to assess the antihypertensive efficacy of a novel AT1R antagonist.
Materials:
-
Spontaneously Hypertensive Rats (SHRs).
-
Anesthetic (e.g., urethane (B1682113) or pentobarbital (B6593769) sodium).
-
Catheters for arterial and venous cannulation.
-
Blood pressure transducer and data acquisition system.
-
Test compounds formulated for oral or intravenous administration.
Protocol:
-
Anesthetize the SHR.
-
Perform a tracheostomy to ensure a clear airway.
-
Cannulate the carotid artery for direct blood pressure measurement and the femoral vein for drug administration.
-
Connect the arterial catheter to a pressure transducer to record blood pressure and heart rate.
-
Allow the animal to stabilize for a period of 20-30 minutes.
-
Administer the test compound either intravenously or orally.
-
Continuously monitor and record blood pressure and heart rate for several hours to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Data is typically expressed as the change in mean arterial pressure from baseline.
Conclusion
The discovery and development of novel AT1R antagonists remain a vibrant area of research. By moving beyond the traditional sartan scaffold, scientists are identifying new chemical entities with potentially improved pharmacological properties. The methodologies outlined in this guide provide a framework for the synthesis and comprehensive evaluation of these next-generation antihypertensive agents. A thorough understanding of the underlying signaling pathways, combined with robust in vitro and in vivo testing, is essential for the successful translation of these novel compounds into clinically effective therapies.
References
- 1. Design, synthesis and biological evaluation of 6-substituted aminocarbonyl benzimidazole derivatives as nonpeptidic angiotensin II AT1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the novel nonpeptide angiotensin II receptor antagonist, BIBR 277 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 6-Benzoxazole Benzimidazole Derivatives with Antihypertension Activities - PMC [pmc.ncbi.nlm.nih.gov]
Dual-Action Compound "AT1R Antagonist 3": A Technical Overview of AT1R Antagonism and CaV1.2 Channel Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of "AT1R antagonist 3," a novel benzimidazole (B57391) derivative demonstrating a multitarget antihypertensive effect. This compound functions as both an antagonist of the Angiotensin II Type 1 Receptor (AT1R) and an inhibitor of the L-type voltage-gated calcium channel, CaV1.2. This dual mechanism of action presents a promising strategy for the development of new antihypertensive therapies. This document outlines the known quantitative data, details representative experimental protocols for assessing its activity, and visualizes the relevant biological pathways and experimental workflows.
Introduction
Hypertension is a critical global health issue, and the renin-angiotensin system (RAS) is a key regulator of blood pressure. Angiotensin II, the primary effector of the RAS, mediates its hypertensive effects through the AT1 receptor, a G-protein coupled receptor (GPCR). Antagonism of AT1R is a well-established therapeutic approach for hypertension. Additionally, L-type calcium channels, particularly CaV1.2, are crucial for smooth muscle contraction and cardiac function. Inhibition of these channels leads to vasodilation and a reduction in cardiac workload, contributing to lower blood pressure.[1]
"this compound" (also referred to as Compound 1) is a recently identified molecule that uniquely combines both AT1R antagonism and CaV1.2 channel inhibition.[2] This dual-action profile suggests a potential for enhanced antihypertensive efficacy through synergistic effects on two distinct and critical pathways involved in blood pressure regulation.
Quantitative Data Summary
The following table summarizes the key in vitro and ex vivo pharmacological data for "this compound." This data highlights its potency as a CaV1.2 inhibitor and its significant vasodilatory effects.
| Parameter | Target/System | Value | Reference |
| IC50 | L-type Calcium Channel (CaV1.2) | 0.57 µM | [2] |
| Vasodilation | Isolated Rat Aorta | 88.7% at 10 µM | [2] |
Further research is required to determine the specific binding affinity (Ki) or functional antagonism (IC50) of "this compound" at the AT1 receptor to fully characterize its dual-target profile.
Signaling Pathways and Mechanism of Action
"this compound" exerts its antihypertensive effects by interfering with two primary signaling cascades that regulate vascular tone and blood pressure.
3.1. AT1 Receptor Antagonism
Angiotensin II binding to the AT1R on vascular smooth muscle cells initiates a signaling cascade through Gαq/11, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium stores. The resulting increase in cytosolic calcium, along with DAG-mediated activation of Protein Kinase C (PKC), promotes vasoconstriction. "this compound" competitively blocks the binding of Angiotensin II to the AT1R, thereby inhibiting this entire downstream signaling pathway.
References
In Silico Modeling of AT1R Antagonist Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the computational methodologies used to model the binding of antagonists to the Angiotensin II Type 1 Receptor (AT1R), a critical target in the treatment of hypertension and cardiovascular diseases. Given the absence of specific public domain data for a molecule designated "antagonist 3," this document will utilize Olmesartan, a well-characterized AT1R antagonist with available crystallographic and binding data, as a representative example to illustrate the principles and protocols of in silico modeling.
Introduction to the Angiotensin II Type 1 Receptor (AT1R)
The AT1R is a G protein-coupled receptor (GPCR) that plays a central role in the renin-angiotensin system (RAS) by mediating the effects of angiotensin II (Ang II).[1] Activation of AT1R by Ang II triggers a cascade of intracellular signaling pathways, leading to vasoconstriction, aldosterone (B195564) secretion, and cellular growth, all of which contribute to increased blood pressure.[2][3] Consequently, antagonists that block the binding of Ang II to AT1R are effective antihypertensive agents.[2]
AT1R Signaling Pathways
Upon agonist binding, AT1R activates multiple signaling pathways, primarily through coupling with Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events trigger a variety of cellular responses, including smooth muscle contraction. AT1R can also signal through other G proteins and β-arrestin pathways, leading to the activation of MAP kinases and other downstream effectors.
Quantitative Binding Data of AT1R Antagonists
The binding affinity of antagonists to AT1R is a critical parameter in drug development. It is typically quantified using metrics such as the inhibition constant (Ki), dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50).[4][5] Lower values indicate higher binding affinity.
| Antagonist | Ki (nM) | Kd (nM) | IC50 (nM) | Reference |
| Olmesartan | 1.2 ± 0.1 | 1.8 ± 0.2 | - | [6] |
| Telmisartan | 8.19 ± 0.04 (pKi) | - | - | [7] |
| Candesartan | 8.61 ± 0.21 (pKi) | - | - | [7] |
| Valsartan | 7.65 ± 0.12 (pKi) | - | - | [7] |
| Losartan | 7.17 ± 0.07 (pKi) | - | - | [7] |
| EXP3174 (Losartan Metabolite) | - | 81 min (t1/2) | - | [8] |
Note: pKi values were converted to Ki for consistency where applicable. Some studies report half-life (t1/2) of dissociation, which is inversely related to the dissociation rate constant.
In Silico Modeling Workflow
The computational modeling of antagonist binding to AT1R typically follows a multi-step workflow, beginning with obtaining the receptor structure and culminating in the analysis of the ligand-receptor complex dynamics.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in silico studies. The following sections outline the typical protocols for key computational experiments.
Homology Modeling
When an experimental structure of the target protein is unavailable, homology modeling can be used to generate a 3D model based on the amino acid sequence and a related known structure (template).[9]
Protocol:
-
Template Identification: The target protein sequence (human AT1R) is searched against a database of protein structures (e.g., Protein Data Bank - PDB) using tools like BLAST to find suitable templates with high sequence identity.[10][11] For AT1R, crystal structures of related GPCRs like bovine rhodopsin or the CXCR4 receptor have been used as templates prior to the determination of the AT1R crystal structure.[12][13]
-
Sequence Alignment: The target sequence is aligned with the template sequence(s). The quality of this alignment is critical for the accuracy of the final model.[11]
-
Model Building: A 3D model of the target protein is generated by copying the coordinates of the aligned residues from the template and building the non-aligned regions (loops). Software such as MODELLER or SWISS-MODEL is commonly used for this step.[9]
-
Loop Refinement: The loop regions, which often have low sequence identity with the template, are refined using various algorithms to find the most energetically favorable conformations.
-
Model Validation: The quality of the generated model is assessed using tools like PROCHECK or Ramachandran plots, which evaluate the stereochemical quality of the protein structure.[13]
Molecular Docking
Molecular docking predicts the preferred orientation and conformation (pose) of a ligand when it binds to a receptor.[14]
Protocol:
-
Receptor Preparation: The crystal structure of AT1R (e.g., PDB ID: 4ZUD) is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.[15] The binding site is defined by specifying the coordinates of a known ligand or key residues.
-
Ligand Preparation: The 2D structure of the antagonist (e.g., Olmesartan) is converted to a 3D structure. The ligand is then energy-minimized to obtain a low-energy conformation.
-
Docking Simulation: A docking program (e.g., AutoDock, GOLD, Glide) is used to systematically search for the best binding poses of the ligand within the receptor's active site.[14][15] The program scores the different poses based on a scoring function that estimates the binding affinity.
-
Pose Analysis: The top-scoring poses are visually inspected and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the receptor.[1][16] Key interacting residues for many AT1R blockers include Tyr35, Trp84, Arg167, and Lys199.[1][16]
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, allowing for the assessment of binding stability and conformational changes.[17][18]
Protocol:
-
System Setup: The docked ligand-receptor complex is placed in a simulated biological environment, typically a lipid bilayer (for membrane proteins like GPCRs) solvated with water molecules and ions to neutralize the system.[13]
-
Force Field Assignment: A force field (e.g., AMBER, CHARMM, GROMOS) is applied to the system, which defines the potential energy of the system as a function of the atomic coordinates.
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to relax the system and avoid steric clashes.
-
Production Run: The MD simulation is run for a specific period (nanoseconds to microseconds), during which the trajectories of all atoms are calculated by integrating Newton's equations of motion.[17]
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the ligand's binding pose (e.g., by calculating the root-mean-square deviation - RMSD), the flexibility of different parts of the protein (e.g., root-mean-square fluctuation - RMSF), and the persistence of key intermolecular interactions.[19]
Conclusion
In silico modeling is a powerful tool in the study of AT1R antagonists, providing detailed insights into their binding mechanisms that are often difficult to obtain through experimental methods alone. By combining techniques such as homology modeling, molecular docking, and molecular dynamics simulations, researchers can predict binding affinities, identify key interactions, and understand the dynamic nature of the ligand-receptor complex. This knowledge is invaluable for the rational design and optimization of novel and more effective AT1R antagonists for the treatment of cardiovascular diseases.
References
- 1. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Structural Basis for Ligand Recognition and Functional Selectivity at Angiotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Virtual Labs [pe-iitb.vlabs.ac.in]
- 10. Homology modeling using Phyre2 for Biochemistry I [protocols.io]
- 11. yasara.org [yasara.org]
- 12. Structure of the Human Angiotensin II Type 1 (AT1) Receptor Bound to Angiotensin II from Multiple Chemoselective Photoprobe Contacts Reveals a Unique Peptide Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Distinct Conformations of the Angiotensin-II Type 1 Receptor Associated with the Gq/11 Protein Pathway and the β-Arrestin Pathway Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Structural insights into ligand recognition and activation of angiotensin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. G-Protein Coupled Receptors: Advances in Simulation and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel allosteric ligands of the angiotensin receptor AT1R as autoantibody blockers - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Angiotensin II Type 1 Receptor (AT1R) Antagonists in Hypertension Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypertension, or high blood pressure, is a primary risk factor for a range of cardiovascular diseases, including stroke, myocardial infarction, and heart failure.[1][2] The Renin-Angiotensin-Aldosterone System (RAAS) is a critical physiological regulator of blood pressure, and its overactivation is a key contributor to the development and progression of hypertension.[3] Angiotensin II, the principal vasoactive peptide of the RAAS, exerts its effects by binding to specific receptors.[4] Of these, the Angiotensin II Type 1 Receptor (AT1R) mediates the majority of the pathological effects of angiotensin II, including vasoconstriction, inflammation, and fibrosis.[5]
Angiotensin II Receptor Blockers (ARBs), also known as AT1R antagonists or sartans, are a class of drugs that selectively block the AT1 receptor. This targeted mechanism of action prevents the binding of angiotensin II and thereby mitigates its hypertensive effects. ARBs are widely used in the clinical management of hypertension, diabetic nephropathy, and congestive heart failure. This technical guide provides an in-depth overview of the role of AT1R antagonists in hypertension research, focusing on their mechanism of action, signaling pathways, comparative efficacy, and the experimental protocols used to evaluate them.
Mechanism of Action of AT1R Antagonists
AT1R antagonists exert their antihypertensive effects by competitively inhibiting the binding of angiotensin II to the AT1 receptor. This blockade disrupts the downstream signaling cascades that would otherwise lead to an increase in blood pressure. The key effects of AT1R antagonism include:
-
Vasodilation: By blocking angiotensin II-mediated vasoconstriction of vascular smooth muscle, AT1R antagonists lead to a reduction in systemic vascular resistance and a decrease in blood pressure.
-
Reduced Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention. AT1R antagonists inhibit this process, leading to increased sodium and water excretion (natriuresis and diuresis) and a subsequent reduction in blood volume and pressure.
-
Inhibition of Sympathetic Nervous System Activity: Angiotensin II can enhance the release of norepinephrine (B1679862) from sympathetic nerve endings, contributing to an increase in heart rate and cardiac output. AT1R antagonists can attenuate this sympathetic activation.
-
Cardioprotective and Renoprotective Effects: Beyond their blood pressure-lowering effects, AT1R antagonists have been shown to have protective effects on the heart and kidneys. They can reduce left ventricular hypertrophy, decrease proteinuria, and slow the progression of diabetic nephropathy.
Unlike Angiotensin-Converting Enzyme (ACE) inhibitors, which block the production of angiotensin II, ARBs act by blocking its receptor. This allows for a more specific blockade of the RAAS, as angiotensin II can still be produced by non-ACE pathways. Furthermore, the selective blockade of the AT1 receptor by ARBs allows for the unopposed stimulation of the Angiotensin II Type 2 (AT2) receptor, which is thought to mediate some beneficial effects such as vasodilation and anti-inflammatory actions.
AT1R Signaling Pathways in Hypertension
The binding of angiotensin II to the AT1R initiates a complex network of intracellular signaling pathways that contribute to the pathophysiology of hypertension. AT1R is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to vascular smooth muscle contraction, cellular growth, and inflammation.
In addition to the canonical G-protein dependent signaling, the AT1R can also signal through G-protein independent pathways, primarily mediated by β-arrestin. Upon agonist binding, β-arrestin is recruited to the receptor, leading to receptor desensitization and internalization. However, β-arrestin can also act as a scaffold for other signaling molecules, such as MAP kinases (e.g., ERK1/2), leading to distinct cellular responses.
Below is a diagram illustrating the major signaling pathways activated by the AT1R.
Caption: Simplified overview of AT1R signaling pathways.
Comparative Efficacy of AT1R Antagonists
Several AT1R antagonists are approved for clinical use, each with distinct pharmacokinetic and pharmacodynamic properties. While all share the same fundamental mechanism of action, there are differences in their binding affinity, bioavailability, and duration of action. The following tables summarize key data on the efficacy of various AT1R antagonists from clinical trials.
Pharmacokinetic Properties of Common AT1R Antagonists
| Drug | Oral Bioavailability (%) | Plasma Protein Binding (%) | Terminal Half-life (hours) | Active Metabolite |
| Losartan (B1675146) | ~33% | >98% | 2 (Losartan), 6-9 (E-3174) | Yes (E-3174) |
| Valsartan (B143634) | ~25% | 95% | ~6 | No |
| Irbesartan | 60-80% | ~90% | 11-15 | No |
| Candesartan | ~15% (as cilexetil) | >99% | ~9 | No (prodrug) |
| Telmisartan | 42-58% | >99.5% | ~24 | No |
| Olmesartan | ~26% (as medoxomil) | >99% | 13-15 | No (prodrug) |
| Azilsartan (B1666440) | ~60% (as medoxomil) | >99% | ~11 | No (prodrug) |
| Eprosartan | ~13% | ~98% | 5-9 | No |
Clinical Efficacy in Blood Pressure Reduction (Monotherapy)
| Drug | Daily Dose Range (mg) | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |
| Losartan | 50-100 | -10 to -15 | -8 to -12 |
| Valsartan | 80-320 | -14 to -16 | -10 to -12 |
| Irbesartan | 150-300 | -13 to -16 | -10 to -12 |
| Candesartan | 8-32 | -10 to -14 | -7 to -9 |
| Telmisartan | 40-80 | -13 to -18 | -9 to -12 |
| Olmesartan | 20-40 | -15 to -20 | -10 to -14 |
| Azilsartan | 40-80 | -13.4 to -21.2 | -10 to -14 |
| Eprosartan | 400-800 | -10 to -15 | -9 |
Note: Blood pressure reductions can vary based on baseline blood pressure, patient population, and study design. The values presented are approximate ranges based on available clinical trial data.
A meta-analysis of randomized controlled trials indicated that azilsartan at a dose of 80 mg demonstrated a greater reduction in systolic and diastolic blood pressure compared to other ARBs. Another meta-analysis showed that valsartan at doses of 160 mg or 320 mg is more effective at lowering blood pressure than losartan 100 mg.
Experimental Protocols in AT1R Antagonist Research
The evaluation of AT1R antagonists involves a range of in vitro and in vivo experimental models and assays. These studies are crucial for determining the potency, selectivity, and efficacy of new chemical entities, as well as for elucidating their mechanisms of action.
In Vitro Assays
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of an antagonist for the AT1 receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the AT1 receptor (e.g., from transfected cell lines like CHO or HEK293, or from tissues like adrenal cortex or vascular smooth muscle) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the AT1 receptor (e.g., [³H]Losartan or [¹²⁵I]Sar¹,Ile⁸-Angiotensin II).
-
Competition: Increasing concentrations of the unlabeled test antagonist are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
2. Cell-Based Functional Assays:
-
Objective: To assess the functional antagonism of the AT1 receptor by measuring the inhibition of angiotensin II-induced downstream signaling.
-
Methodology (Calcium Mobilization Assay):
-
Cell Culture: Cells endogenously or recombinantly expressing the AT1 receptor are cultured in microplates.
-
Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: The cells are stimulated with a fixed concentration of angiotensin II in the presence of varying concentrations of the test antagonist.
-
Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that produces 50% inhibition of the angiotensin II-induced calcium response (IC50) is calculated.
-
In Vivo Models
1. Spontaneously Hypertensive Rat (SHR) Model:
-
Objective: To evaluate the antihypertensive efficacy of an AT1R antagonist in a genetic model of hypertension.
-
Methodology:
-
Animal Selection: Adult SHRs with established hypertension are used.
-
Blood Pressure Measurement: Baseline blood pressure is measured using radiotelemetry or tail-cuff plethysmography.
-
Drug Administration: The AT1R antagonist is administered orally or via another appropriate route at various doses.
-
Monitoring: Blood pressure is monitored continuously or at regular intervals for a specified period (e.g., 24 hours) after drug administration.
-
Data Analysis: The change in blood pressure from baseline is calculated for each dose group and compared to a vehicle-treated control group.
-
2. Angiotensin II-Infusion Model:
-
Objective: To assess the ability of an AT1R antagonist to block the pressor effects of exogenous angiotensin II.
-
Methodology:
-
Animal Preparation: Normotensive rats or mice are surgically implanted with osmotic minipumps for continuous infusion of angiotensin II.
-
Blood Pressure Monitoring: Blood pressure is monitored using radiotelemetry.
-
Antagonist Administration: The AT1R antagonist is administered prior to or during the angiotensin II infusion.
-
Data Analysis: The ability of the antagonist to prevent or reverse the angiotensin II-induced increase in blood pressure is evaluated.
-
Workflow for In Vivo Efficacy Testing of an AT1R Antagonist
Caption: A typical workflow for evaluating AT1R antagonists in vivo.
Conclusion
AT1R antagonists are a cornerstone in the management of hypertension and related cardiovascular and renal diseases. Their targeted mechanism of action, which involves the selective blockade of the AT1 receptor, provides effective blood pressure control with a favorable side-effect profile. Research into the intricate signaling pathways of the AT1 receptor continues to reveal new therapeutic possibilities and a deeper understanding of the pathophysiology of hypertension. The use of robust in vitro and in vivo experimental models is essential for the discovery and development of novel AT1R antagonists with improved efficacy and safety profiles. This guide has provided a comprehensive overview of the current state of knowledge in this field, intended to support the ongoing efforts of researchers and drug development professionals in the fight against cardiovascular disease.
References
- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 2. The role of angiotensin II type 1 receptor antagonists in elderly patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Early-Phase Investigation of AT1R Antagonist "Compound 8R": A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-phase investigation of Compound 8R, a novel Angiotensin II Receptor Type 1 (AT1R) antagonist. This document details the preclinical data, experimental methodologies, and relevant biological pathways associated with this compound, offering a foundational resource for researchers in cardiovascular drug discovery.
Introduction to AT1R Antagonism
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor, is a key component of this system. Upon binding its ligand, Angiotensin II, the AT1R initiates a signaling cascade that leads to vasoconstriction, inflammation, and cellular growth, all of which contribute to the pathophysiology of hypertension and other cardiovascular diseases. AT1R antagonists, also known as angiotensin receptor blockers (ARBs), competitively inhibit the binding of Angiotensin II to the AT1R, thereby mitigating these effects and serving as a cornerstone in the treatment of hypertension.
Compound 8R is a novel, non-peptide benzimidazole (B57391) derivative identified as a potent and selective AT1R antagonist. This guide summarizes the key findings from its early-phase preclinical evaluation.
Quantitative Data Summary
The preclinical efficacy and in vitro activity of Compound 8R have been quantified in various assays. The following tables summarize the key data points.
Table 1: In Vitro AT1R Binding Affinity
| Compound | IC50 (nM) | Radioligand | Receptor Source |
| Compound 8R | 1.1 | [125I]Sar1,Ile8-Ang II | Human AT1 Receptor |
| Losartan | >5.0 | [125I]Sar1,Ile8-Ang II | Human AT1 Receptor |
Table 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose | Route of Administration | Maximum Blood Pressure Reduction (mmHg) | Duration of Action |
| Compound 8R | Not Specified | Oral | Significant | Not Specified |
| Losartan | Not Specified | Oral | Equipotent to 8S (IC50 = 5.0 nM) | Not Specified |
Table 3: Acute Oral Toxicity in Rats
| Compound | LD50 (mg/kg) | Observation Period | Key Observations |
| Compound 8R | Fairly Low Toxicity (Exact value not specified) | 14 Days | No significant adverse effects reported |
Experimental Protocols
The following sections detail the methodologies employed in the early-phase investigation of Compound 8R.
AT1R Radioligand Binding Assay
Objective: To determine the in vitro binding affinity of Compound 8R to the human AT1 receptor.
Materials:
-
Test Compound: Compound 8R
-
Radioligand: [125I]Sar1,Ile8-Ang II
-
Receptor Source: Membranes from cells expressing recombinant human AT1 receptor.
-
Assay Buffer: Tris/BAME buffer.
-
Non-specific Binding Control: Angiotensin II (3 µM)
-
Instrumentation: Gamma counter.
Procedure:
-
Incubate the human AT1 receptor membranes with varying concentrations of Compound 8R.
-
Add a fixed concentration of the radioligand, [125I]Sar1,Ile8-Ang II.
-
For the determination of non-specific binding, incubate the receptor membranes and radioligand in the presence of a high concentration of unlabeled Angiotensin II.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the bound and free radioligand via filtration.
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
Calculate the concentration of Compound 8R that inhibits 50% of the specific binding of the radioligand (IC50) using non-linear regression analysis.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the in vivo efficacy of Compound 8R in reducing blood pressure in a genetic model of hypertension.
Animal Model:
-
Species: Rat
-
Strain: Spontaneously Hypertensive Rat (SHR)
-
Sex: Male or Female
-
Age: Adult
Procedure:
-
Acclimatize the SHR to the experimental conditions.
-
Administer a single oral dose of Compound 8R. A vehicle control group and a positive control group (e.g., Losartan) should be included.
-
Measure systolic blood pressure at predetermined time points post-administration using the tail-cuff method.
-
For the tail-cuff method, place the rat in a restrainer and fit a cuff with a pneumatic pulse sensor over the tail.
-
Inflate the cuff to occlude the caudal artery and then slowly deflate it.
-
Record the pressure at which the pulse reappears as the systolic blood pressure.
-
Monitor the animals for the duration of the study to determine the onset and duration of the antihypertensive effect.
Acute Oral Toxicity Study in Rats
Objective: To assess the acute toxicity of a single oral dose of Compound 8R.
Animal Model:
-
Species: Rat
-
Strain: Wistar or Sprague-Dawley
-
Sex: Typically female, as they can be more sensitive.
Procedure:
-
Fast the rats overnight prior to dosing.
-
Administer a single oral dose of Compound 8R via gavage. A limit dose of 2000 mg/kg is often used initially.
-
Observe the animals closely for clinical signs of toxicity at regular intervals on the day of dosing and at least once daily for 14 days.
-
Record body weight before administration and weekly thereafter.
-
At the end of the 14-day observation period, perform a gross necropsy on all animals.
-
If mortality occurs, the median lethal dose (LD50) can be estimated using appropriate statistical methods.
Visualization of Pathways and Workflows
AT1R Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by Angiotensin II binding to the AT1 receptor, which is inhibited by Compound 8R.
Caption: AT1R Signaling Pathway Blockade by Compound 8R.
Experimental Workflow for In Vitro Binding Assay
This diagram outlines the key steps in the radioligand binding assay used to determine the IC50 of Compound 8R.
Caption: Workflow for AT1R Radioligand Binding Assay.
Logical Relationship of Preclinical Investigation
The following diagram illustrates the logical progression of the early-phase preclinical investigation of Compound 8R.
Caption: Logical Flow of Early-Phase Preclinical Investigation.
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of AT1R Antagonist 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II Receptor Type 1 (AT1R) antagonists are a class of drugs that selectively block the AT1R, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. These antagonists, commonly known as sartans, are widely used in the treatment of hypertension, heart failure, and diabetic nephropathy. This document provides a detailed protocol for the synthesis and purification of a specific benzimidazole-based AT1R antagonist, referred to as AT1R antagonist 3 (Compound 1).
This compound has been identified as a potent antagonist of the angiotensin II type 1 receptor and also exhibits inhibitory activity against the L-type calcium channel CaV1.2, suggesting a multitarget antihypertensive effect.[1][2] The synthesis of this compound involves a three-step reaction sequence, culminating in a benzimidazole (B57391) derivative.[1][3]
AT1R Signaling Pathway
The AT1 receptor is a G protein-coupled receptor (GPCR) that, upon binding of its ligand angiotensin II, initiates a cascade of intracellular signaling events. These pathways are central to the regulation of blood pressure and cardiovascular homeostasis. The primary signaling mechanism involves the activation of Gq/11 proteins, leading to subsequent downstream effects. A simplified representation of the AT1R signaling pathway is depicted below.
Caption: AT1R Signaling Pathway and antagonist interaction.
Experimental Protocols
The synthesis of this compound is based on a representative three-step procedure for benzimidazole derivatives, as described in the literature.[1][3]
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Materials and Methods
Materials:
-
4-Amino-3-nitrobenzoic acid
-
Valeroyl chloride
-
Sodium dithionite (B78146) (Na2S2O4)
-
2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-carbaldehyde
-
Sodium borohydride (B1222165) (NaBH4)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer
-
High-Performance Liquid Chromatography (HPLC) system
-
Melting Point Apparatus
Synthesis Procedure
Step 1: Synthesis of 4-(pentanoylamino)-3-nitrobenzoic acid
-
In a round-bottom flask, dissolve 4-amino-3-nitrobenzoic acid (1.0 eq) in a suitable aprotic solvent such as DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add valeroyl chloride (1.2 eq) to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude product.
Step 2: Synthesis of 2-butyl-1H-benzo[d]imidazole-6-carboxylic acid
-
Suspend the product from Step 1 in a mixture of ethanol and water.
-
Add sodium dithionite (4.0 eq) in portions to the suspension at room temperature.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and adjust the pH to ~3-4 with concentrated HCl.
-
The resulting precipitate is the crude benzimidazole derivative.
-
Filter the solid, wash with water, and dry.
Step 3: Synthesis of this compound
-
To a solution of the benzimidazole from Step 2 (1.0 eq) and 2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-carbaldehyde (1.1 eq) in DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium borohydride (1.5 eq) in portions and continue stirring for another 3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, add water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to get the crude this compound.
Purification Protocol
-
The crude product is purified by column chromatography on silica gel.
-
A gradient elution system of hexane and ethyl acetate is typically used. The polarity is gradually increased to elute the desired compound.
-
Fractions are collected and analyzed by TLC.
-
Fractions containing the pure product are combined and the solvent is evaporated.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.
Table 1: Synthesis Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | N-acylation | Valeroyl chloride | DMF | 12 | 0 to RT | ~85-90 |
| 2 | Reductive Cyclization | Sodium dithionite | Ethanol/Water | 4 | Reflux | ~70-75 |
| 3 | N-alkylation/Reduction | Biphenyl-tetrazole aldehyde, NaBH4, K2CO3 | DMF | 4 | RT | ~60-65 |
Table 2: Characterization and Purity Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | HPLC Purity (%) | 1H NMR | Mass Spec (m/z) |
| This compound | C27H26N6O2 | 482.54 | (To be determined) | >98% | Conforms to structure | [M+H]+ expected |
Conclusion
This application note provides a comprehensive protocol for the synthesis and purification of the novel AT1R antagonist, this compound. The described three-step synthesis is a robust method for obtaining this benzimidazole derivative. The purification protocol ensures a high degree of purity, which is essential for subsequent pharmacological and clinical studies. The provided diagrams and tables offer a clear and concise overview of the AT1R signaling pathway, the experimental workflow, and the expected outcomes of the synthesis. This information is intended to be a valuable resource for researchers in the field of cardiovascular drug discovery and development.
References
- 1. New nonpeptide angiotensin II receptor antagonists. 1. Synthesis, biological properties, and structure-activity relationships of 2-alkyl benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Functional Assays for AT1R Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key cell-based functional assays to characterize Angiotensin II Receptor Type 1 (AT1R) antagonists. The included methodologies for radioligand binding, calcium mobilization, and reporter gene assays are essential tools for screening and profiling potential therapeutic compounds targeting the renin-angiotensin system.
Introduction
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a critical role in regulating blood pressure and cardiovascular homeostasis. Its activation by the octapeptide hormone Angiotensin II (Ang II) triggers a cascade of intracellular signaling events, primarily through the Gq/11 and β-arrestin pathways. Dysregulation of the AT1R signaling is implicated in various cardiovascular diseases, making it a prime target for therapeutic intervention. AT1R antagonists, also known as sartans, are a class of drugs that block the effects of Ang II, and are widely used in the treatment of hypertension and heart failure.
This document outlines robust cell-based functional assays to determine the potency and efficacy of AT1R antagonists.
AT1R Signaling Pathways
AT1R activation initiates two major signaling cascades: the canonical Gq-mediated pathway and the β-arrestin-mediated pathway.
Gq-Mediated Signaling Pathway: Upon Ang II binding, AT1R couples to the Gq/11 protein, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
β-Arrestin-Mediated Signaling Pathway: Following agonist binding and G protein-coupled receptor kinase (GRK) phosphorylation of the receptor's intracellular domains, β-arrestin is recruited to the AT1R. This leads to receptor desensitization, internalization, and initiation of a distinct signaling cascade, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.
Experimental Protocols
Radioligand Binding Assay
This assay directly measures the affinity of an antagonist for the AT1R by competing with a radiolabeled ligand.
Experimental Workflow:
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing human AT1R (CHO-AT1R) in appropriate media.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4), cell membranes (20-40 µg protein/well), a fixed concentration of radiolabeled angiotensin II (e.g., [3H]-Angiotensin II), and varying concentrations of the antagonist.
-
For non-specific binding, add a high concentration of an unlabeled AT1R antagonist (e.g., 10 µM Losartan).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound and free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block Ang II-induced increases in intracellular calcium, a key event in Gq-mediated signaling.
Experimental Workflow:
Protocol:
-
Cell Culture:
-
Seed CHO-AT1R cells into a black-walled, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes.
-
-
Antagonist Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the AT1R antagonist to the wells and incubate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Record baseline fluorescence.
-
Inject a solution of Angiotensin II (at a concentration that elicits a submaximal response, typically EC80) into each well.
-
Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak fluorescence as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The maximum effect (Emax) is the maximum inhibition of the agonist response.
-
Reporter Gene Assay
This assay measures the transcriptional activity of a reporter gene (e.g., luciferase) under the control of a response element that is activated by an AT1R signaling pathway (e.g., CRE for Gs-coupled pathways, or SRE/NF-κB for Gq/β-arrestin pathways).
Experimental Workflow:
Protocol:
-
Cell Culture and Transfection:
-
Co-transfect a suitable cell line (e.g., HEK293) with a plasmid encoding human AT1R and a reporter plasmid containing a response element (e.g., Serum Response Element - SRE) driving the expression of a reporter gene (e.g., firefly luciferase). A constitutively expressed control reporter (e.g., Renilla luciferase) should also be co-transfected for normalization.
-
-
Assay Procedure:
-
Seed the transfected cells into a 96-well plate and allow them to attach overnight.
-
Add varying concentrations of the AT1R antagonist to the wells.
-
After a short pre-incubation (15-30 minutes), add Angiotensin II to stimulate the cells.
-
Incubate the plate for 4-6 hours to allow for reporter gene expression.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for firefly luciferase) to the cell lysate.
-
Measure the luminescence using a luminometer. If a dual-reporter system is used, measure the activity of both reporters sequentially.
-
-
Data Analysis:
-
Normalize the experimental reporter signal (firefly luciferase) to the control reporter signal (Renilla luciferase) for each well.
-
Plot the normalized reporter activity as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 and Emax values.
-
Data Presentation
The following tables summarize the pharmacological parameters of common AT1R antagonists determined by the described functional assays. These values are compiled from various literature sources and may vary depending on the specific experimental conditions.
Table 1: Radioligand Binding Affinity (Ki) of AT1R Antagonists
| Antagonist | Ki (nM) | pKi | Cell Line/Tissue | Radioligand | Reference |
| Candesartan | 0.17 | 9.77 | COS-7 cells | [3H]-Angiotensin II | |
| Olmesartan | 0.29 | 9.54 | Not Specified | Not Specified | |
| Telmisartan | 0.38 | 9.42 | COS-7 cells | [3H]-Angiotensin II | [1] |
| Valsartan | 0.89 | 9.05 | COS-7 cells | [3H]-Angiotensin II | [1] |
| Losartan | 18.2 | 7.74 | COS-7 cells | [3H]-Angiotensin II | [1] |
| Irbesartan | Not Available | Not Available | Not Available | Not Available | |
| Eprosartan | Not Available | Not Available | Not Available | Not Available |
Table 2: Functional Potency (IC50) of AT1R Antagonists in Calcium Mobilization Assays
| Antagonist | IC50 (nM) | Cell Line | Agonist | Reference |
| Candesartan | ~1-5 | CHO-AT1R | Angiotensin II | [2] |
| Olmesartan | ~1-10 | Not Specified | Angiotensin II | |
| Telmisartan | ~5-20 | Not Specified | Angiotensin II | |
| Valsartan | ~10-50 | Not Specified | Angiotensin II | |
| Losartan | ~20-100 | CHO-AT1R | Angiotensin II | [2] |
| Irbesartan | ~5-25 | Not Specified | Angiotensin II | |
| Eprosartan | Not Available | Not Available | Not Available |
Table 3: Functional Potency (IC50) and Efficacy (Emax) of AT1R Antagonists in Reporter Gene Assays
| Antagonist | IC50 (nM) | Emax (% Inhibition) | Reporter Construct | Cell Line | Reference |
| Candesartan | ~0.1-1 | ~100 | SRE-Luciferase | HEK293 | |
| Olmesartan | ~0.5-5 | ~100 | SRE-Luciferase | HEK293 | |
| Telmisartan | ~1-10 | ~100 | SRE-Luciferase | HEK293 | [3] |
| Valsartan | ~5-20 | ~100 | SRE-Luciferase | HEK293 | |
| Losartan | ~10-50 | ~100 | SRE-Luciferase | HEK293 | |
| Irbesartan | ~2-15 | ~100 | SRE-Luciferase | HEK293 | |
| Eprosartan | Not Available | Not Available | Not Available | Not Available |
Note: The provided quantitative data is an approximation from multiple sources and should be used for comparative purposes. Actual values can vary based on experimental conditions.
References
- 1. banglajol.info [banglajol.info]
- 2. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telmisartan downregulates angiotensin II type 1 receptor through activation of peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay for AT1R Antagonist Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Angiotensin II Type 1 Receptor (AT1R) is a G-protein coupled receptor (GPCR) that plays a critical role in the regulation of blood pressure and cardiovascular homeostasis.[1][2] Antagonists of this receptor are a cornerstone in the treatment of hypertension and other cardiovascular diseases.[1][2][3] Radioligand binding assays are a fundamental tool for the discovery and characterization of novel AT1R antagonists, providing a quantitative measure of a compound's affinity for the receptor.[4] This document provides a detailed protocol for conducting a competition radioligand binding assay to determine the binding affinity (Ki) of a novel AT1R antagonist.
Principle of the Assay
This assay measures the ability of an unlabeled test compound (an AT1R antagonist) to compete with a radiolabeled ligand for binding to the AT1R. The assay is typically performed using cell membranes prepared from tissues or cell lines that endogenously or recombinantly express the AT1R.[2][5] A fixed concentration of a high-affinity radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.[4] By measuring the decrease in radioligand binding as the concentration of the test compound increases, an inhibition curve can be generated and the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which represents the affinity of the test compound for the receptor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the AT1R signaling pathway and the experimental workflow of the competition binding assay.
Caption: AT1R Signaling Pathway and Antagonist Inhibition.
Caption: Experimental Workflow for AT1R Competition Binding Assay.
Materials and Reagents
| Reagent/Material | Supplier Example | Notes |
| Radioligand | ||
| [125I]Sar1,Ile8-Angiotensin II | PerkinElmer | High affinity, specific activity ~2200 Ci/mmol. |
| or [3H]Valsartan | American Radiolabeled Chemicals | Specific AT1R antagonist radioligand.[6] |
| Receptor Source | ||
| Rat Liver Membranes | In-house preparation or commercial | High expression of AT1a receptors.[2] |
| HEK293 cells expressing human AT1R | ATCC | For studying human receptor pharmacology. |
| Unlabeled Ligands | ||
| Test Compound (Antagonist 3) | N/A | To be characterized. |
| Angiotensin II (unlabeled) | Sigma-Aldrich | For determination of non-specific binding. |
| Valsartan (B143634) or Losartan | Sigma-Aldrich | Positive control AT1R antagonists.[1][2] |
| Buffers and Solutions | ||
| Binding Buffer | N/A | 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4. |
| Wash Buffer | N/A | Ice-cold 50 mM Tris-HCl, pH 7.4. |
| Assay Consumables | ||
| 96-well plates | VWR | For assay incubation. |
| Glass fiber filters (GF/C) | Whatman | Pre-soaked in 0.5% polyethyleneimine (PEI). |
| Scintillation vials | VWR | For radioactivity counting. |
| Scintillation fluid | PerkinElmer | For detection of radioactivity. |
| Equipment | ||
| Cell harvester | Brandel or PerkinElmer | For rapid filtration. |
| Liquid scintillation counter | Beckman Coulter or PerkinElmer | For quantifying radioactivity. |
| Centrifuge | Beckman Coulter | For membrane preparation. |
| Homogenizer | Polytron | For tissue homogenization. |
Experimental Protocols
Membrane Preparation (from Rat Liver)
-
Euthanize rats according to approved animal care protocols.
-
Perfuse the liver with ice-cold saline to remove blood.
-
Excise the liver and place it in ice-cold homogenization buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Mince the tissue and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a Bradford or BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.[2]
Competition Radioligand Binding Assay
-
Prepare serial dilutions of the test compound (Antagonist 3) and a positive control antagonist (e.g., Valsartan) in binding buffer. The concentration range should typically span from 10^-11 M to 10^-5 M.
-
In a 96-well plate, set up the following triplicate assay conditions in a final volume of 250 µL:
-
Total Binding: 50 µL binding buffer, 50 µL radioligand (at a concentration near its Kd, e.g., 0.2 nM [125I]Sar1,Ile8-Angiotensin II), and 150 µL membrane preparation.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled Angiotensin II (e.g., 1 µM), 50 µL radioligand, and 150 µL membrane preparation.
-
Test Compound Competition: 50 µL of each dilution of the test compound, 50 µL radioligand, and 150 µL membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.[7]
-
Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
Data Presentation and Analysis
The raw data (CPM) should be organized as shown in the table below.
| Condition | [Test Compound] (M) | Replicate 1 (CPM) | Replicate 2 (CPM) | Replicate 3 (CPM) | Average (CPM) |
| Total Binding | 0 | ||||
| NSB | 10^-6 (Ang II) | ||||
| Test Compound | 10^-11 | ||||
| 10^-10 | |||||
| 10^-9 | |||||
| 10^-8 | |||||
| 10^-7 | |||||
| 10^-6 | |||||
| 10^-5 |
Data Analysis Steps:
-
Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM of the non-specific binding from the average CPM of the total binding.
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 x (1 - [(Specific Binding with Test Compound) / (Total Specific Binding)])
-
-
Generate Inhibition Curve: Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response curve fit) in a program like GraphPad Prism to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] = concentration of the radioligand used in the assay.
-
Kd = dissociation constant of the radioligand for the receptor (this should be determined separately via a saturation binding assay).
-
-
Conclusion
This protocol provides a robust framework for the characterization of novel AT1R antagonists. Accurate determination of the binding affinity is a critical step in the drug development process, enabling the ranking of compounds and providing valuable insights into their structure-activity relationships. For a comprehensive characterization, it is also recommended to perform saturation binding assays to determine the Kd of the radioligand and the Bmax of the receptor in the chosen membrane preparation.[8]
References
- 1. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligands for the angiotensin II subtype 1 (AT1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Binding of valsartan to mammalian angiotensin AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effects of AT1R Antagonists on Blood Pressure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II receptor type 1 (AT1R) antagonists are a class of drugs that selectively block the AT1R, a key component of the renin-angiotensin system (RAS). The RAS plays a crucial role in regulating blood pressure, and its dysregulation is a major contributor to hypertension.[1][2] By antagonizing the AT1R, these drugs prevent the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[3][4] This document provides detailed application notes and protocols for measuring the effects of AT1R antagonists on blood pressure in preclinical research settings.
AT1R Signaling Pathway
The binding of angiotensin II (Ang II) to the AT1R, a G-protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately lead to increases in blood pressure.[4] Key downstream pathways include the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events contribute to vascular smooth muscle contraction, aldosterone (B195564) secretion, and sodium and water retention. AT1R activation also stimulates other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which is involved in cell growth and inflammation.
Caption: AT1R Signaling Pathway and Point of Antagonist Intervention.
Data Presentation: Efficacy of AT1R Antagonists on Blood Pressure
The following tables summarize the quantitative effects of various AT1R antagonists on blood pressure in different preclinical models.
Table 1: Effect of AT1R Antagonists in Angiotensin II-Induced Hypertension Models
| Antagonist | Animal Model | Dose | Route of Administration | Mean Arterial Pressure (MAP) Reduction (mmHg) | Duration of Effect | Reference |
| Losartan (B1675146) | Rabbit | Single bolus | Intravenous | Efficacy evident until 7th min | Short | |
| EXP3174 (Losartan metabolite) | Rabbit | Infusion | Intravenous | Sustained reduction | Long | |
| FPT III | Rat | 232 ng/min | Infusion | Attenuated hypertension (134±5 vs 171±3) | 6 days | |
| BMS-191563 | Rat | 578 ng/min | Infusion | Attenuated hypertension (116±6 vs 171±3) | 6 days | |
| L-163,017 | Rat | - | Oral/Intravenous | Significant reduction | - |
Table 2: Comparative Efficacy of Different AT1R Antagonists
| Antagonist | Dose | Animal/Subject | Key Finding | Reference |
| Losartan | 50 mg | Normotensive humans | 43% blockade of Ang II-induced systolic BP increase at 4h | |
| Valsartan | 80 mg | Normotensive humans | 51% blockade of Ang II-induced systolic BP increase at 4h | |
| Irbesartan | 150 mg | Normotensive humans | 88% blockade of Ang II-induced systolic BP increase at 4h; sustained effect at 30h | |
| Candesartan Cilexetil | - | Hypertensive patients | Superior efficacy compared to losartan in BP reduction | |
| Irbesartan | - | Hypertensive patients | Superior efficacy compared to losartan in BP reduction |
Table 3: Effects of AT1R Antagonists in Spontaneously Hypertensive Rats (SHR)
| Antagonist | Dose | Treatment Duration | Effect on Systolic Arterial Pressure | Other Notable Effects | Reference |
| Losartan | Low & High doses | 4 weeks | High dose significantly reduced BP | Decreased macrophage infiltration in the aortic wall | |
| Telmisartan | High dose | 4 weeks | Significantly reduced BP | Decreased macrophage infiltration in the aortic wall | |
| Compound 3 (novel) | 10 mg/kg & 15 mg/kg | Single dose | Maximal response of 41 mmHg and 62 mmHg reduction, respectively | Long-lasting effect (>12h), better than losartan |
Experimental Protocols
Protocol 1: Induction of Angiotensin II-Dependent Hypertension in Rats
This protocol describes the induction of hypertension in rats via continuous infusion of Angiotensin II, a widely used model to study the efficacy of antihypertensive agents.
Materials:
-
Male Sprague-Dawley rats (300-350 g)
-
Angiotensin II
-
Osmotic minipumps (e.g., Alzet)
-
Ketamine-xylazine anesthetic mixture
-
0.001N acetic acid (vehicle)
-
Surgical tools
Procedure:
-
Anesthetize the rats with a ketamine-xylazine mixture (80 mg/kg ketamine, 8 mg/kg xylazine).
-
Make a 1-cm midline incision in the abdominal cavity.
-
Implant an osmotic minipump filled with Angiotensin II dissolved in 0.001N acetic acid. A common infusion rate is 350 ng/min for 6 days. For a 7-day infusion, a rate of 200 ng·kg⁻¹·min⁻¹ can be used.
-
Suture the incision and allow the animals to recover.
-
House the animals under standard conditions with free access to food and water.
-
Blood pressure will be elevated after the infusion period. For instance, a 6-day infusion of 350 ng/min can elevate mean arterial blood pressure to approximately 171±3 mmHg from a baseline of 94±5 mmHg.
Caption: Workflow for Angiotensin II-Induced Hypertension Model.
Protocol 2: In Vivo Blood Pressure Measurement in Anesthetized Rabbits
This protocol outlines a method for the pharmacological screening of AT1R antagonists by measuring their effect on continuously infused Angiotensin II in anesthetized rabbits.
Materials:
-
Rabbits
-
Anesthetic (e.g., pentobarbital)
-
Angiotensin II
-
AT1R antagonist (e.g., losartan)
-
Infusion pumps
-
Arterial catheter
-
Pressure transducer and data acquisition system
Procedure:
-
Anesthetize the rabbit.
-
Insert a catheter into the femoral artery for direct blood pressure measurement.
-
Connect the catheter to a pressure transducer linked to a data acquisition system.
-
Begin a continuous intravenous infusion of Angiotensin II to induce a stable hypertensive state.
-
Administer the AT1R antagonist via one of the following procedures:
-
Post-treatment: Administer the antagonist as a single bolus dose or in sequential injections after the Ang II-induced pressor response has stabilized.
-
Pre-treatment: Administer the antagonist prior to the Angiotensin II infusion to evaluate its inhibitory effect.
-
-
Continuously record the mean arterial pressure throughout the experiment.
-
Analyze the data to determine the efficacy and duration of action of the antagonist in reducing the Ang II-induced hypertension.
Protocol 3: Telemetric Blood Pressure Monitoring in Conscious, Freely Moving Rats
This protocol describes a refined method for long-term and continuous blood pressure measurement, avoiding the confounding effects of anesthesia and restraint.
Materials:
-
Rats (e.g., Spontaneously Hypertensive Rats or Ang II-infused rats)
-
Telemetry transmitter
-
Receiver and data acquisition system
-
Surgical tools
Procedure:
-
Anesthetize the rat.
-
Implant the telemetry transmitter, typically with the catheter inserted into the abdominal aorta and the transmitter body secured in the abdominal cavity.
-
Allow the animal to recover fully from surgery (typically 7-10 days).
-
House the rat in a cage placed on a receiver that collects the blood pressure data transmitted from the implanted device.
-
Record baseline blood pressure for a control period (e.g., 6 days).
-
Administer the AT1R antagonist. This can be done via oral gavage, in the drinking water, or through a pre-implanted catheter, depending on the experimental design. For example, losartan can be administered daily by gavage at a dose of 20 mg/kg/day.
-
Continuously record blood pressure and heart rate 24 hours a day during the treatment period.
-
Analyze the data to determine the effect of the antagonist on mean arterial pressure, systolic and diastolic pressure, and heart rate over time.
Caption: Workflow for Telemetric Blood Pressure Monitoring.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers investigating the effects of AT1R antagonists on blood pressure. The choice of experimental model and measurement technique will depend on the specific research question. For acute screening, the anesthetized rabbit model is suitable. For chronic studies and a more physiologically relevant assessment, telemetric monitoring in conscious rats is the gold standard. The provided data tables offer a valuable reference for comparing the efficacy of different AT1R antagonists.
References
Application Notes and Protocols for AT1R Antagonist 3 in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT1R antagonist 3, also referred to as Compound 1, is a novel dual-action therapeutic agent with promising applications in the study and potential treatment of cardiovascular diseases. It functions as both a selective antagonist for the Angiotensin II Type 1 Receptor (AT1R) and an inhibitor of the L-type calcium channel (CaV1.2)[1]. This multi-target effect positions this compound as a valuable tool for investigating the complex interplay between the Renin-Angiotensin System (RAS) and calcium signaling in pathologies such as hypertension, vascular remodeling, and cardiac hypertrophy.
The Angiotensin II Type 1 Receptor, a G-protein coupled receptor, is a key mediator of the pathological effects of angiotensin II, including vasoconstriction, inflammation, and cellular growth[2]. L-type calcium channels are crucial for regulating vascular tone and cardiac contractility. By simultaneously targeting both pathways, this compound offers a unique mechanism to explore synergistic therapeutic effects in cardiovascular disease models.
These application notes provide a comprehensive overview of the quantitative data supporting the efficacy of this compound and detailed protocols for its use in key preclinical cardiovascular research models.
Mechanism of Action
This compound exerts its cardiovascular effects through a dual mechanism:
-
AT1 Receptor Antagonism : It competitively binds to the AT1 receptor, blocking the downstream signaling cascade initiated by angiotensin II. This inhibition prevents vasoconstriction, reduces aldosterone (B195564) secretion, and mitigates pro-inflammatory and pro-fibrotic signaling pathways that contribute to vascular and cardiac remodeling.
-
L-type Calcium Channel Blockade : It directly inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells and cardiomyocytes. This leads to vasodilation and a reduction in cardiac contractility, contributing to its antihypertensive effects.
The synergistic action of AT1R antagonism and calcium channel blockade suggests that this compound may offer enhanced therapeutic benefits compared to single-target agents.
Signaling Pathway
The following diagram illustrates the signaling pathways modulated by this compound.
Data Presentation
The following tables summarize the quantitative data for this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Assay | Value |
| IC50 | L-type Calcium Channel (CaV1.2) Inhibition | 0.57 µM[1] |
| Vasodilation | Isolated Rat Aorta (10 µM) | 88.7%[1] |
Table 2: In Vivo Antihypertensive Efficacy of this compound in Spontaneously Hypertensive Rats (SHRs)
| Treatment Group | Dose (mg/kg, i.p.) | Change in Systolic Blood Pressure (mmHg) |
| Vehicle Control | - | No significant change |
| This compound | 20 | ↓ 25%[3] |
| Losartan | 20 | ↓ 20% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Isolated Rat Aorta Vasodilation Assay
This protocol is used to assess the direct vasodilatory effect of this compound on vascular smooth muscle.
Experimental Workflow:
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (B352888) or Angiotensin II for pre-contraction
-
Acetylcholine
-
Potassium chloride (KCl)
-
This compound
-
Organ bath system with force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Euthanize a male Wistar rat and carefully excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit buffer and clean off adhering connective and adipose tissue.
-
Cut the aorta into 4-5 mm rings.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer at 37°C and continuously bubble with carbogen gas.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g, replacing the buffer every 15-20 minutes.
-
Assess the viability of the rings by inducing contraction with 80 mM KCl.
-
To check for endothelium integrity, pre-contract the rings with phenylephrine (1 µM) and then induce relaxation with acetylcholine (10 µM). A relaxation of >80% indicates intact endothelium.
-
Wash the rings and allow them to return to baseline tension.
-
Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine or angiotensin II).
-
Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in isometric tension using a force transducer.
-
Calculate the percentage of relaxation relative to the pre-contracted tension.
Protocol 2: In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)
This protocol evaluates the ability of this compound to lower blood pressure in a genetic model of hypertension.
Experimental Workflow:
References
- 1. Synthesis, biosimulation and pharmacological evaluation of benzimidazole derivatives with antihypertensive multitarget effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: AT1R Antagonists in Neurological Disorder Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Angiotensin II Type 1 Receptor (AT1R) antagonists in preclinical studies of various neurological disorders. The protocols detailed below are based on established methodologies and offer a guide for investigating the therapeutic potential of this class of drugs.
Introduction
The Renin-Angiotensin System (RAS) is increasingly recognized for its role in the pathophysiology of neurological disorders beyond its classical cardiovascular functions. The Angiotensin II Type 1 Receptor (AT1R), a key component of the RAS, has been implicated in neuroinflammation, oxidative stress, and neuronal apoptosis, making it a promising therapeutic target.[1][2][3][4] AT1R antagonists, also known as angiotensin receptor blockers (ARBs), have demonstrated neuroprotective effects in various preclinical models of neurological diseases, including Alzheimer's disease, Parkinson's disease, stroke, and traumatic brain injury. These compounds are thought to exert their beneficial effects by mitigating neuroinflammation, reducing amyloid-beta (Aβ) plaque formation, and protecting the blood-brain barrier.
Featured AT1R Antagonists
Several AT1R antagonists have been investigated for their potential in neurological disorders. The selection of a specific antagonist may depend on the experimental model and the specific outcomes being measured.
-
Candesartan: This ARB has been shown to cross the blood-brain barrier and has been studied in the context of Alzheimer's disease and stroke.
-
Losartan (B1675146): Another widely studied ARB, losartan, has demonstrated neuroprotective effects in models of Parkinson's disease, traumatic brain injury, and Alzheimer's disease.
-
Telmisartan (B1682998): Known for its high lipophilicity, telmisartan is believed to have good brain penetration and has been investigated in stroke models.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of AT1R antagonists in different neurological disorder models.
Table 1: Alzheimer's Disease Models
| AT1R Antagonist | Animal Model | Dosage | Treatment Duration | Key Findings | Reference(s) |
| Candesartan | 5XFAD Mice | 1 mg/kg/day (intranasal) | 8 weeks | Reduced amyloid burden and microglial activation in the hippocampus. | |
| Candesartan | E4FAD Mice | 1 mg/kg/day & 10 mg/kg/day (in hydrogel) | 4 months | Improved memory-relevant behavior and increased hippocampal presynaptic protein levels in female mice. Lowered GFAP and Iba1 levels in the hippocampus of female mice. No significant effect on Aβ levels. | |
| Candesartan | TgF344-AD Rats | Not specified | Not specified | Corrected learning and working memory impairments in female rats. Reduced whole brain clusterin and GFAP in female rats. No effect on amyloid-β. | |
| Candesartan | Non-hypertensive adults with prodromal AD | Up to 32 mg/day (oral) | 1 year | Increased CSF Aβ40 and Aβ42 levels, suggesting lower brain amyloid accumulation. |
Table 2: Stroke Models
| AT1R Antagonist | Animal Model | Dosage | Treatment Duration | Key Findings | Reference(s) |
| Candesartan | Normotensive Rats (MCAO) | 0.1 or 0.5 mg/kg (pre-ischemia) | Single dose | Significantly improved neurological deficit and lowered cortical and striatal infarct sizes. Reduced ischemia-induced tissue swelling. | |
| Telmisartan | Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP) | Not specified | Not specified | Improved neurological outcome, reduced infarct volume, and inflammation. | |
| Telmisartan | Stroke-Resistant Spontaneously Hypertensive Rats (SHR-SR) (tMCAO) | 0.3 mg/kg/day & 3 mg/kg/day (oral) | Not specified | Reduced neuroinflammation and protected the neurovascular unit. |
Table 3: Parkinson's Disease Models
| AT1R Antagonist | Animal Model | Dosage | Treatment Duration | Key Findings | Reference(s) |
| Losartan | MPTP-treated Mice | 90 mg/kg (subcutaneous) | Daily | Reduced MPTP-induced loss of dopaminergic neurons in the SNpc by 60%. Reduced the decrease in striatal TH+ immunostaining. | |
| Telmisartan | MPTP-treated Mice | Not specified | Not specified | Exerted neuroprotective activity. |
Table 4: Traumatic Brain Injury (TBI) Models
| AT1R Antagonist | Animal Model | Dosage | Treatment Duration | Key Findings | Reference(s) |
| Losartan | Male Rats (Marmarou Model) | 5 mg/kg & 10 mg/kg (intraperitoneal) | Single dose (30 min post-TBI) | Reduced cerebral edema and improved neurological severity scores. | |
| Losartan | CCI Mice | 3 mg/kg (oral gavage) | Daily | Decreased brain lesion volume, neuronal apoptosis, and ER stress. Improved neurological and motor function. |
Experimental Protocols
Animal Models of Neurological Disorders
a. MPTP Model of Parkinson's Disease (Mouse)
This protocol describes the induction of Parkinsonism in mice using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).
-
Animals: Adult male C57bl/6 mice (8-10 weeks old).
-
Reagents: MPTP-HCl, saline.
-
Procedure:
-
Prepare a fresh solution of MPTP-HCl in saline.
-
Administer MPTP via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP-HCl at 2-hour intervals.
-
House animals in a well-ventilated area with appropriate safety precautions for handling MPTP.
-
Behavioral and histological analyses are typically performed 7-21 days post-MPTP administration.
-
b. Middle Cerebral Artery Occlusion (MCAO) Model of Stroke (Rat)
This protocol induces transient focal cerebral ischemia.
-
Animals: Male Sprague-Dawley rats (300-380g).
-
Procedure:
-
Anesthetize the rat.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 60 or 90 minutes), withdraw the filament to allow reperfusion.
-
Suture the incision and allow the animal to recover.
-
Assess neurological deficits and infarct volume at 24-48 hours post-reperfusion.
-
c. Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury (Mouse)
This model produces a focal brain injury.
-
Animals: Adult male C57BL/6 mice (8–10 weeks old).
-
Procedure:
-
Anesthetize the mouse and fix its head in a stereotaxic frame.
-
Perform a craniotomy over the desired cortical region.
-
Use a pneumatic or electromagnetic impactor to deliver a controlled impact to the exposed dura.
-
Replace the bone flap (or seal the craniotomy) and suture the scalp.
-
Monitor the animal for recovery.
-
Behavioral and histological assessments can be performed at various time points post-injury.
-
Administration of AT1R Antagonists
-
Oral Gavage: Dissolve the AT1R antagonist in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose). Administer the solution directly into the stomach using a gavage needle. Doses typically range from 1 to 10 mg/kg/day.
-
Intraperitoneal (i.p.) Injection: Dissolve the drug in sterile saline. Inject the solution into the peritoneal cavity. Doses can range from 5 to 20 mg/kg.
-
Subcutaneous (s.c.) Injection: Dissolve the drug in a suitable vehicle. Inject the solution under the skin. A dose of 90 mg/kg has been used for losartan in the MPTP model.
-
Drinking Water: Dissolve the AT1R antagonist in the drinking water to achieve the desired daily dose (e.g., 10 mg/kg/day).
-
Intranasal Administration: Formulate the drug for intranasal delivery. This route can enhance direct brain delivery. A dose of 1 mg/kg/day has been used for candesartan.
Behavioral Assessments
a. Morris Water Maze (MWM)
This test assesses spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Train the animal to find the hidden platform over several days (e.g., 4 trials per day for 5 days). Record the latency to find the platform.
-
Probe Trial: On the day after the last training session, remove the platform and allow the animal to swim for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
-
Histological and Molecular Analyses
a. Immunohistochemistry (IHC)
This technique is used to visualize the localization of specific proteins in brain tissue.
-
Procedure:
-
Perfuse the animal and fix the brain in 4% paraformaldehyde.
-
Cryoprotect the brain in sucrose (B13894) solutions.
-
Section the brain using a cryostat or vibratome.
-
Incubate the sections with a primary antibody against the protein of interest (e.g., Iba1 for microglia, GFAP for astrocytes, tyrosine hydroxylase for dopaminergic neurons).
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the sections and visualize using a fluorescence microscope.
-
Quantify the staining intensity or the number of positive cells.
-
b. Western Blotting
This method is used to quantify the expression levels of specific proteins.
-
Procedure:
-
Homogenize brain tissue in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., AT1R, inflammatory cytokines).
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the protein of interest to a loading control (e.g., GAPDH, β-actin).
-
c. Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to quantify the levels of soluble proteins, such as cytokines, in brain homogenates or cerebrospinal fluid.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the protein of interest.
-
Add the sample (brain homogenate or CSF) to the wells.
-
Add a detection antibody conjugated to an enzyme.
-
Add a substrate that will be converted by the enzyme to produce a colorimetric or fluorescent signal.
-
Measure the signal using a plate reader.
-
Calculate the protein concentration based on a standard curve.
-
Visualizations
Caption: AT1R Signaling Pathway in Neurological Disorders.
Caption: General Experimental Workflow for AT1R Antagonist Studies.
References
Application Notes and Protocols for High-Throughput Screening of Novel AT1R Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Angiotensin II Type 1 Receptor (AT1R) is a G-protein coupled receptor (GPCR) that plays a pivotal role in the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis.[1] Upon activation by its endogenous ligand, angiotensin II (Ang II), the AT1R initiates a cascade of intracellular signaling events primarily through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in physiological responses such as vasoconstriction, aldosterone (B195564) secretion, and cellular growth.[2]
Dysregulation of the AT1R signaling pathway is a key contributor to the pathophysiology of hypertension, heart failure, and kidney disease. Consequently, the AT1R has emerged as a major therapeutic target for the development of antagonists, commonly known as angiotensin receptor blockers (ARBs) or "sartans".[1] These drugs effectively block the actions of Ang II, leading to vasodilation and a reduction in blood pressure. The discovery of novel AT1R antagonists with improved pharmacological profiles remains an active area of research. High-throughput screening (HTS) provides a powerful platform for the rapid identification of new chemical entities that can modulate AT1R activity from large compound libraries.[3]
This document provides detailed application notes and experimental protocols for the high-throughput screening and validation of novel AT1R antagonists.
High-Throughput Screening Methodologies for AT1R Antagonists
Several HTS assay formats are amenable to the discovery of AT1R antagonists, each with its own advantages and limitations. The choice of assay depends on factors such as the desired endpoint, cost, and available instrumentation.
1. Fluorescence-Based Assays: Calcium Mobilization
Principle: Since AT1R activation leads to an increase in intracellular calcium concentration ([Ca2+]i), fluorescence-based calcium mobilization assays are a widely used primary screening method. Cells stably expressing AT1R are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). When Ang II stimulates the receptor, the resulting increase in [Ca2+]i enhances the fluorescence of the dye. AT1R antagonists will inhibit this Ang II-induced fluorescence increase in a dose-dependent manner.
Advantages:
-
Functional Readout: Directly measures a key downstream signaling event.
-
High Signal-to-Background Ratio: Provides robust and reproducible data.
-
Amenable to Automation: Easily adaptable to 384- and 1536-well plate formats for high-throughput screening.
Disadvantages:
-
Potential for Off-Target Effects: Compounds that interfere with calcium signaling downstream of the receptor can lead to false positives or negatives.
-
Dye Loading and Quenching Issues: Inconsistent dye loading or fluorescence quenching by library compounds can affect data quality.
2. Luminescence-Based Assays: Reporter Gene Assays
Principle: Reporter gene assays indirectly measure receptor activation by linking it to the expression of a reporter enzyme, such as luciferase. A common approach involves a promoter element responsive to calcium signaling (e.g., CRE - cAMP response element) driving the expression of luciferase. In the presence of an AT1R agonist, the signaling cascade activates the promoter, leading to luciferase expression and a luminescent signal upon addition of the substrate. Antagonists will block this effect.
Advantages:
-
High Sensitivity: Luminescence assays often have a very high signal-to-noise ratio.
-
Endpoint Assay: The signal is typically stable over a longer period, offering flexibility in read times.
Disadvantages:
-
Indirect Measurement: The readout is several steps removed from the initial receptor-ligand interaction.
-
Potential for False Positives: Compounds that affect transcription, translation, or the reporter enzyme itself can interfere with the assay.
3. Label-Free Assays: Dynamic Mass Redistribution (DMR)
Principle: Label-free technologies, such as Dynamic Mass Redistribution (DMR), measure the integrated cellular response to receptor activation without the need for dyes or reporters. When a GPCR is activated, it induces a redistribution of cellular contents, which can be detected as a change in the refractive index at the bottom of the microplate well. This change is measured in real-time and is a holistic representation of the cellular response.
Advantages:
-
Physiologically Relevant: Measures the global cellular response in its native state.
-
Pathway Independent: Can detect signals from multiple G-protein coupling pathways.
-
Identifies Allosteric Modulators: Can uncover compounds that modulate receptor function in ways not detectable by traditional assays.
Disadvantages:
-
Complex Data Analysis: The integrated response can be difficult to interpret and deconvolve.
-
Specialized Instrumentation: Requires dedicated label-free detection systems.
Hit Validation and Secondary Assays
Hits identified from the primary HTS campaign require further validation to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.
1. Radioligand Binding Assays
Principle: Radioligand binding assays are considered the gold standard for characterizing the affinity of a compound for a specific receptor. These assays use a radiolabeled ligand (e.g., [125I]-Sar1,Ile8-Ang II) that binds to the AT1R. The ability of a test compound to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity (Ki).
2. Orthogonal Functional Assays
To confirm that the observed activity is not an artifact of the primary assay format, hits should be tested in an orthogonal functional assay. For example, if the primary screen was a calcium mobilization assay, a secondary assay could measure inositol phosphate (B84403) (IP1) accumulation, another downstream product of Gq/11 signaling.
3. Selectivity Profiling
To assess the selectivity of the hit compounds, they should be tested against other related GPCRs, particularly the Angiotensin II Type 2 Receptor (AT2R), to ensure they are not acting as non-specific antagonists.
Data Presentation
Table 1: Potency of Known AT1R Antagonists in a Radioligand Binding Assay
| Compound | IC50 (nM) | Reference |
| Azilsartan | 2.6 | |
| Olmesartan | 6.7 | |
| Telmisartan | 5.1 | |
| Irbesartan | 15.8 | |
| Valsartan | 44.9 | |
| Losartan | 20 |
Table 2: Potency of Known AT1R Antagonists in a Functional Assay (IP1 Accumulation)
| Compound | IC50 (nM) | Reference |
| Azilsartan | 9.2 | |
| Olmesartan | 12.2 | |
| Valsartan | 59.8 |
Experimental Protocols
Protocol 1: High-Throughput Calcium Mobilization Assay for AT1R Antagonists
1. Cell Culture and Plating: a. Culture CHO-K1 or HEK293 cells stably expressing the human AT1R in appropriate growth medium supplemented with a selection antibiotic. b. The day before the assay, harvest the cells and seed them into 384-well, black-walled, clear-bottom assay plates at a density of 10,000-20,000 cells per well in 20 µL of growth medium. c. Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
2. Compound Preparation: a. Prepare stock solutions of test compounds in 100% DMSO. b. Create a serial dilution series of the compounds in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4). The final DMSO concentration in the assay should not exceed 0.5%.
3. Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid) in assay buffer. b. Remove the growth medium from the cell plates and add 20 µL of the dye loading buffer to each well. c. Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
4. Assay Execution: a. Place the cell plate into a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation). b. Add 10 µL of the diluted test compounds or control (vehicle or reference antagonist) to the wells. c. Incubate for 15-30 minutes at room temperature. d. Add 10 µL of Ang II agonist solution at a concentration that elicits a submaximal response (EC80) to all wells. e. Immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-3 minutes.
5. Data Analysis: a. The change in fluorescence upon agonist addition is calculated for each well. .b. The percentage of inhibition for each test compound concentration is determined relative to the controls (vehicle for 0% inhibition and a saturating concentration of a known antagonist for 100% inhibition). c. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Radioligand Binding Assay for AT1R Hit Validation
1. Membrane Preparation: a. Grow cells expressing a high level of AT1R to confluency. b. Harvest the cells and homogenize them in a cold lysis buffer. c. Centrifuge the homogenate at low speed to remove nuclei and debris. d. Centrifuge the supernatant at high speed to pellet the membranes. e. Resuspend the membrane pellet in a storage buffer containing a cryoprotectant and store at -80°C until use. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA).
2. Competitive Binding Assay: a. In a 96-well plate, add the following to each well in this order: i. Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4). ii. A serial dilution of the test compound or a known unlabeled ligand for competition. iii. A fixed concentration of the radioligand (e.g., [125I]-Sar1,Ile8-Ang II) near its Kd value. iv. The membrane preparation (typically 5-20 µg of protein per well). b. To determine non-specific binding, add a saturating concentration of an unlabeled AT1R antagonist (e.g., Losartan) to a set of wells. c. Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach equilibrium.
3. Filtration and Counting: a. Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound from the free radioligand. b. Wash the filters several times with ice-cold wash buffer. c. Dry the filter plate and add a scintillation cocktail to each well. d. Count the radioactivity in each well using a scintillation counter.
4. Data Analysis: a. Subtract the non-specific binding from the total binding to obtain the specific binding for each well. b. Plot the percentage of specific binding against the log of the competitor concentration. c. Fit the data to a one-site competition model to determine the IC50 value. d. Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Caption: AT1R Signaling Pathway.
Caption: HTS Workflow for AT1R Antagonists.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming AT1R Antagonist 3 Solubility Challenges
Welcome to the technical support center for AT1R antagonist 3. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: this compound, like many nonpeptide AT1R antagonists, exhibits poor aqueous solubility. Therefore, the use of an organic solvent is necessary to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent.
For initial experiments, it is advisable to prepare a stock solution at a concentration of 10 mM in 100% DMSO.[1] Most cell lines can tolerate a final DMSO concentration of up to 0.1% in the culture medium without significant cytotoxicity.[2]
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Maximum Solubility (at 25°C) | Recommended Stock Concentration | Notes |
| DMSO | > 50 mM | 10 mM | Preferred solvent for initial stock preparation. Store at -20°C or -80°C.[2] |
| Ethanol | ~5 mM | 1-5 mM | Can be used as a co-solvent. May be more suitable for certain in vivo formulations. |
| DMF | > 25 mM | 10 mM | An alternative to DMSO, but generally more toxic to cells. |
Q2: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer or cell culture medium. What is happening and how can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent (like DMSO) is introduced into an aqueous environment where it is poorly soluble.[2] The dramatic change in solvent polarity causes the compound to fall out of solution.
To prevent precipitation, a careful, stepwise dilution protocol is recommended. The key is to avoid localized high concentrations of the compound when it first contacts the aqueous medium.
Experimental Protocol: Preparing Aqueous Working Solutions from a DMSO Stock
Objective: To prepare a final working solution of this compound in an aqueous buffer (e.g., PBS, cell culture medium) while minimizing precipitation.
Methodology:
-
Prepare Intermediate Dilutions: Instead of diluting your 10 mM stock directly into the final buffer, first prepare intermediate dilutions in pure DMSO. For example, create 1 mM and 100 µM stocks in DMSO from your 10 mM master stock.[2]
-
Pre-warm Aqueous Buffer: Gently warm your final aqueous buffer (e.g., cell culture medium) to 37°C. This can sometimes help improve solubility.
-
Add Stock to Buffer: Critically, always add the small volume of the DMSO stock to the larger volume of the pre-warmed aqueous buffer, never the other way around.
-
Ensure Rapid Mixing: Immediately after adding the DMSO stock to the buffer, vortex or mix vigorously to ensure rapid and uniform dispersion. This prevents the formation of localized, supersaturated pockets of the compound that can initiate precipitation.
-
Consider Surfactants: For particularly challenging dilutions, the addition of a small amount of a biocompatible surfactant, such as Polysorbate 80 (Tween® 80) or Pluronic® F-68 (typically 0.01% - 0.1%), to the final aqueous buffer can help maintain the compound's solubility.
Below is a workflow diagram illustrating this process.
References
Technical Support Center: Optimizing AT1R Antagonist Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiotensin II Type 1 Receptor (AT1R) antagonists in in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select an appropriate starting dose for my AT1R antagonist in an in vivo study?
A1: Selecting a starting dose requires a review of existing literature for the specific antagonist and animal model. Key factors to consider are the antagonist's potency (IC50 or Ki values), its pharmacokinetic profile (bioavailability, half-life), and the intended biological effect. Often, doses are extrapolated from previous studies on similar compounds or models. For example, studies in transgenic (mREN2)27 rats, a model for hypertension, have used telmisartan (B1682998) at doses ranging from 0.5 to 2 mg/kg/day administered via drinking water to achieve a dose-dependent decrease in mean arterial blood pressure.[1] It is recommended to start with a dose-range finding study to determine the optimal dose for your specific experimental conditions.
Q2: I am not observing the expected physiological response (e.g., blood pressure reduction) after administering the AT1R antagonist. What are the potential causes?
A2: Several factors could contribute to a lack of response:
-
Inadequate Dosage: The administered dose may be too low to achieve sufficient receptor occupancy and antagonism. A dose-response study is crucial to establish the effective dose range.
-
Route of Administration: The chosen route (e.g., oral gavage, intravenous, subcutaneous) may result in poor bioavailability. Ensure the formulation and administration method are appropriate for the specific antagonist.
-
Pharmacokinetics: The antagonist may be rapidly metabolized and cleared in the chosen animal model, resulting in a short duration of action. Consider the compound's half-life and dosing frequency.
-
Insurmountable Inhibition: Some AT1R antagonists, like candesartan (B1668252) and irbesartan, exhibit "insurmountable inhibition," meaning their dissociation from the receptor is very slow.[2] In contrast, antagonists like losartan (B1675146) dissociate rapidly.[2] If you are using an antagonist with slow dissociation kinetics, the onset of action might be delayed.
-
Experimental Model: The specific animal model and its baseline renin-angiotensin system (RAS) activity can influence the response. For instance, a renin-dependent hypertension model is more likely to show a significant response to AT1R blockade.[3]
-
Compound Stability: Verify the stability and integrity of your antagonist solution. Improper storage or handling can lead to degradation.
Q3: My results show high variability between individual animals. How can I reduce this?
A3: High inter-animal variability is a common challenge in in vivo research. To mitigate this:
-
Homogenous Animal Cohorts: Use animals of the same age, sex, and genetic background. Age and sex can influence the renal vascular responses to Angiotensin II and the effects of antagonists like losartan.[4]
-
Acclimatization: Ensure animals are properly acclimatized to the housing and experimental conditions to minimize stress-induced physiological changes.
-
Consistent Procedures: Standardize all experimental procedures, including drug administration timing, volume, and measurement techniques. For continuous monitoring, telemetry is a reliable method for cardiovascular parameters.[1]
-
Sufficient Sample Size: A power analysis can help determine the appropriate number of animals per group to detect statistically significant differences.
-
Crossover Design: If feasible, a crossover study design where each animal serves as its own control can help reduce variability.
Q4: Are there differences in how various AT1R antagonists interact with the receptor?
A4: Yes, there are significant differences. All AT1R antagonists are competitive with respect to Angiotensin II, binding to a common or overlapping site.[2] However, their binding kinetics vary.
-
Surmountable vs. Insurmountable Antagonism: Losartan is a surmountable antagonist, meaning its inhibition can be overcome by increasing concentrations of Angiotensin II.[2] In contrast, candesartan, irbesartan, and losartan's active metabolite EXP3174 can produce insurmountable inhibition due to their very slow dissociation from the AT1R.[2][5] This slow dissociation contributes to a long-lasting effect in vivo.[2]
-
Receptor Dimerization: The AT1R can form homodimers and heterodimers with other G-protein coupled receptors (GPCRs), which can alter ligand binding and receptor function.[6] Traditional antagonists like losartan and valsartan (B143634) have been shown to restore the proportion of AT1R monomers, reducing ligand-induced dimerization and oligomerization.[7]
Quantitative Data Summary
Table 1: Examples of AT1R Antagonist Dosages in Rodent Models
| Antagonist | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Telmisartan | Transgenic (mREN2)27 Rats | 0.5, 1, 2 mg/kg/day | Drinking Water | Dose-dependent decrease in mean arterial blood pressure | [1] |
| Losartan | Transgenic (mREN2)27 Rats | 1, 2, 4 mg/kg/day | Drinking Water | Dose-dependent decrease in mean arterial blood pressure | [1] |
| Irbesartan | Transgenic (mRen2)27 Rat | Not specified | Not specified | Reduced blood pressure more than aliskiren (B1664508) treatment | [8] |
| Losartan | NK1R Knockout Mice | 10, 25 mg/kg | Intraperitoneal (i.p.) | Increased locomotor hyperactivity in knockout mice | [9] |
| Irbesartan | Athymic Nude Mice (ESCC model) | Not specified | Not specified | Restrained Angiotensin II-elicited tumor cell growth | [10] |
Key Experimental Protocols
Protocol 1: Dose-Response Study for an AT1R Antagonist in a Hypertensive Rat Model
This protocol outlines a general procedure to determine the efficacy of an AT1R antagonist in reducing blood pressure.
-
Animal Model Selection: Utilize a well-established hypertensive model, such as the spontaneously hypertensive rat (SHR) or the transgenic (mRen2)27 rat.[8]
-
Animal Preparation & Acclimatization:
-
House male rats (e.g., 6-7 weeks old) in a controlled environment (12h light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
Allow at least one week for acclimatization before any procedures.
-
For blood pressure measurement, animals can be instrumented with radiotelemetry devices or trained for tail-cuff plethysmography.
-
-
Experimental Groups:
-
Group 1: Vehicle Control (e.g., saline or appropriate vehicle for the antagonist).
-
Group 2: Low Dose AT1R Antagonist.
-
Group 3: Medium Dose AT1R Antagonist.
-
Group 4: High Dose AT1R Antagonist.
-
(Optional) Group 5: Positive Control (e.g., a well-characterized AT1R antagonist like losartan).
-
-
Drug Administration:
-
Prepare fresh solutions of the antagonist daily.
-
Administer the antagonist at the same time each day for the duration of the study (e.g., 21 days).[11]
-
The route of administration (e.g., oral gavage, drinking water, osmotic minipumps) should be chosen based on the compound's properties.
-
-
Data Collection:
-
Measure baseline systolic blood pressure (SBP) before starting the treatment.[8]
-
Monitor SBP periodically throughout the study (e.g., daily or weekly).[8]
-
At the end of the study, collect terminal blood samples for pharmacokinetic analysis and tissues (e.g., heart, kidney) for downstream analysis like immunohistochemistry or gene expression.[11]
-
-
Data Analysis:
-
Calculate the change in SBP from baseline for each group.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses against the vehicle control.
-
Plot a dose-response curve to identify the optimal dose.
-
Visualizations
Signaling Pathways & Experimental Workflows
Below are diagrams illustrating key concepts for in vivo studies with AT1R antagonists.
Caption: AT1R classical G-protein and β-arrestin signaling pathways.[12][13][14][15]
Caption: General experimental workflow for AT1R antagonist dosage optimization.
Caption: A decision tree for troubleshooting unexpected in vivo results.
References
- 1. researchgate.net [researchgate.net]
- 2. Angiotensin II type 1 receptor antagonists. Why do some of them produce insurmountable inhibition? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo pharmacology of an angiotensin AT1 receptor antagonist with balanced affinity for AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Angiotensin II Type 1 Receptor Antagonist on Age-Related Differences in Renal Vascular Responses to Angiotensin II in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypertension study in anaesthetized rabbits: protocol proposal for AT1 antagonists screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Topics in Angiotensin II Type 1 Receptor Research: Focus on Inverse Agonism, Receptor Dimerization and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-Molecule Imaging Reveals Differential AT1R Stoichiometry Change in Biased Signaling [mdpi.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. pa2online.org [pa2online.org]
- 10. Angiotensin II type I receptor (AT1R) is an independent prognosticator of esophageal squamous cell carcinoma and promotes cells proliferation via mTOR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Renin Inhibition and AT1R blockade improve metabolic signaling, oxidant stress and myocardial tissue remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. portlandpress.com [portlandpress.com]
Technical Support Center: Identifying and Mitigating AT1R Antagonist Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiotensin II Type 1 Receptor (AT1R) antagonists. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known molecular off-target effects of common AT1R antagonists?
A1: While AT1R antagonists, or angiotensin receptor blockers (ARBs), are highly selective for the AT1R over the AT2R, some have been shown to exhibit off-target activities. The most well-documented off-target effect is the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) by a subset of ARBs, including telmisartan (B1682998) and irbesartan.[1][2] This activation is independent of their AT1R blocking action.[1][2] Additionally, some ARBs have been reported to interact with other cellular components, such as cytochrome P450 enzymes, though the clinical significance of this is still under investigation.
Q2: How can I determine if the observed effect of my AT1R antagonist is due to an off-target interaction?
A2: To determine if an observed effect is off-target, a series of control experiments are necessary. A key experiment is to use a cell line that does not express the AT1 receptor (AT1R-null) or to use a potent and structurally different AT1R antagonist as a comparator. If the effect persists in AT1R-null cells or is not replicated by another AT1R antagonist, it is likely an off-target effect. Additionally, performing a rescue experiment where the AT1R is re-expressed in the null cells can help confirm on-target activity.
Q3: What are the differences in binding characteristics among common AT1R antagonists?
A3: AT1R antagonists can be classified based on their binding characteristics as either surmountable or insurmountable antagonists. Surmountable antagonists (e.g., losartan) cause a parallel rightward shift in the agonist dose-response curve, and their effects can be overcome by increasing concentrations of the agonist. Insurmountable antagonists (e.g., valsartan, irbesartan, candesartan) not only shift the dose-response curve but also reduce the maximal response, and their effects cannot be easily overcome by increasing agonist concentrations. These differences are thought to be related to the dissociation rates of the antagonists from the receptor.
Q4: What is meant by "biased agonism" in the context of AT1R antagonists, and how can it affect my experiments?
A4: Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. While AT1R antagonists are designed to block G-protein signaling, some may act as biased agonists or antagonists for other pathways, such as the β-arrestin pathway. This can lead to unexpected cellular responses. If you observe an unusual or inconsistent functional response, consider the possibility of biased agonism and use pathway-specific assays to investigate further.[3]
Data Presentation: On-Target and Off-Target Activities of Common AT1R Antagonists
The following tables summarize key quantitative data for common AT1R antagonists. Note that binding affinities and potency values can vary depending on the experimental conditions and assay format.
Table 1: On-Target Binding Affinities (Kd/Ki) for the AT1 Receptor
| AT1R Antagonist | Kd/Ki (nM) | Species/Cell Line | Radioligand | Reference |
| Losartan | 25.2 | Rat Liver Epithelial Cells | 125I-Angiotensin II | |
| EXP-3174 (active metabolite of Losartan) | N/A | N/A | N/A | |
| Valsartan | 2.38 | Rat Aortic Smooth Muscle Cells | 125I-Angiotensin II | |
| Irbesartan | 4.05 | Rat Liver Epithelial Cells | 125I-Angiotensin II | |
| Candesartan | N/A | N/A | N/A | |
| Telmisartan | N/A | N/A | N/A | |
| Olmesartan | N/A | N/A | N/A |
N/A: Data not available in a directly comparable format from the search results.
Table 2: Off-Target Activity (PPARγ Activation)
| AT1R Antagonist | PPARγ Activation | Concentration | Cell Line | Assay Type | Reference |
| Telmisartan | 3.1-fold induction of aP2 mRNA | 10 µM | 3T3-L1 adipocytes | qPCR | |
| Irbesartan | 3.3-fold induction of aP2 mRNA | 10 µM | 3T3-L1 adipocytes | qPCR | |
| Losartan | 3.6-fold induction of aP2 mRNA | 100 µM | 3T3-L1 adipocytes | qPCR | |
| Eprosartan | No significant effect | up to 100 µM | 3T3-L1 adipocytes | qPCR |
Troubleshooting Guides
Troubleshooting AT1R Radioligand Binding Assays
Issue 1: High Non-Specific Binding (NSB)
-
Question: My non-specific binding is very high, making it difficult to get a good signal window. What can I do?
-
Answer:
-
Reduce Radioligand Concentration: Use a radioligand concentration at or below the Kd value.
-
Check Radioligand Purity: Ensure the radiochemical purity of your ligand is high, as impurities can contribute to NSB.
-
Optimize Membrane Protein Concentration: Titrate the amount of membrane protein in your assay. Too much protein can increase NSB.
-
Modify Assay Buffer: Include bovine serum albumin (BSA) in your assay buffer to reduce non-specific interactions.
-
Pre-soak Filters: Pre-soaking your glass fiber filters in a solution of polyethyleneimine (PEI) can reduce radioligand binding to the filter itself.
-
Increase Wash Steps: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.
-
Issue 2: Low Specific Binding Signal
-
Question: I am not seeing a strong specific binding signal. What could be the problem?
-
Answer:
-
Verify Receptor Expression: Confirm that your membrane preparation has a sufficient density of the AT1 receptor.
-
Check Radioligand Activity: Ensure your radioligand has not degraded. Check the specific activity and consider purchasing a fresh batch if it is old.
-
Optimize Incubation Time: Ensure you are incubating long enough to reach binding equilibrium. Perform a time-course experiment to determine the optimal incubation time.
-
Check Assay Buffer Composition: The presence of specific ions can be critical for receptor binding. Ensure your buffer composition is appropriate for the AT1 receptor.
-
Troubleshooting AT1R Functional Assays (e.g., Calcium Flux)
Issue 1: High Background Fluorescence in Calcium Flux Assay
-
Question: My baseline fluorescence in my calcium flux assay is very high, even before adding the agonist. What is causing this?
-
Answer:
-
Incomplete Dye De-esterification: After loading cells with a calcium-sensitive dye (e.g., Fluo-4 AM), there needs to be a de-esterification step to allow intracellular esterases to cleave the AM group, trapping the dye inside the cells. An incomplete de-esterification can lead to high background. Ensure you have an adequate incubation period in dye-free buffer after loading.
-
Cell Health: Unhealthy or dying cells have compromised membrane integrity and can have high intracellular calcium levels, leading to a high baseline signal. Check cell viability before and during your experiment.
-
Autofluorescence: Some cell types exhibit high intrinsic fluorescence. Measure the fluorescence of cells that have not been loaded with the calcium dye to determine the level of autofluorescence.
-
Excess Dye: Ensure you are thoroughly washing the cells after dye loading to remove any extracellular dye.
-
Issue 2: No or Weak Response to Agonist in Functional Assay
-
Question: I am not seeing a response, or the response is very weak, when I add the AT1R agonist. What should I check?
-
Answer:
-
Receptor Expression and Functionality: Confirm that the cells are expressing a sufficient number of functional AT1 receptors on their surface.
-
Agonist Potency and Concentration: Verify the identity and concentration of your agonist. Perform a dose-response curve to ensure you are using an appropriate concentration to elicit a response.
-
Cell Density: The number of cells seeded per well is critical. Too few cells will result in a weak signal, while too many can lead to other issues. Optimize cell density for your specific assay.
-
Signal Transduction Pathway Components: Ensure that the cell line you are using has the necessary downstream signaling components to produce the measured response (e.g., G-proteins, phospholipase C for a calcium response).
-
Antagonist Pre-incubation Time (for antagonist studies): When testing antagonists, it is crucial to pre-incubate the cells with the antagonist for a sufficient time to allow it to reach equilibrium with the receptor before adding the agonist.
-
Experimental Protocols
AT1R Radioligand Binding Assay (Competitive)
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound for the AT1 receptor.
Materials:
-
Membrane Preparation: From cells or tissue expressing the AT1 receptor.
-
Radioligand: e.g., 125I-[Sar1,Ile8]Angiotensin II.
-
Unlabeled Ligand (for non-specific binding): Angiotensin II.
-
Test Compound: Your AT1R antagonist of interest.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: e.g., Whatman GF/C, pre-soaked in 0.5% polyethyleneimine.
-
Filtration Apparatus
-
Scintillation Counter and Fluid
Protocol:
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, prepare the following for each data point (in triplicate):
-
Total Binding: Radioligand at a fixed concentration (e.g., at its Kd).
-
Non-Specific Binding (NSB): Radioligand + a high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
Competitive Binding: Radioligand + increasing concentrations of your test compound.
-
-
Add Membrane Preparation: Add the membrane preparation (e.g., 20-50 µg protein) to each well/tube.
-
Incubation: Incubate the plate/tubes at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters 3 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay
This protocol provides a general method for measuring changes in intracellular calcium in response to AT1R activation or inhibition.
Materials:
-
Cells: A cell line endogenously or recombinantly expressing the AT1 receptor.
-
Calcium-sensitive dye: e.g., Fluo-4 AM.
-
Pluronic F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Angiotensin II.
-
Antagonist: Your AT1R antagonist of interest.
-
Fluorescence Plate Reader
Protocol:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) in assay buffer. Add Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye.
-
De-esterification: Add fresh assay buffer and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Assay:
-
For antagonist testing: Pre-incubate the cells with your AT1R antagonist for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.
-
Add the agonist (Angiotensin II) and continue recording the fluorescence signal to measure the calcium response.
-
-
Data Analysis:
-
Analyze the change in fluorescence intensity over time. Data is often expressed as the ratio of fluorescence relative to baseline (F/F₀) or as the peak fluorescence response.
-
For antagonist studies, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50.
-
PPARγ Transactivation Assay
This protocol describes a reporter gene assay to measure the activation of PPARγ by a test compound.
Materials:
-
Cells: A suitable cell line (e.g., HEK293T) that does not endogenously express high levels of PPARγ.
-
Expression Plasmids: A plasmid encoding human PPARγ and a reporter plasmid containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., luciferase).
-
Transfection Reagent
-
Positive Control: A known PPARγ agonist (e.g., rosiglitazone).
-
Test Compound: Your AT1R antagonist of interest.
-
Luciferase Assay Reagent
-
Luminometer
Protocol:
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Cell Seeding: After transfection, seed the cells into a white, opaque 96-well plate and allow them to attach and recover.
-
Compound Treatment: Treat the cells with increasing concentrations of your test compound, the positive control, and a vehicle control. Incubate for 18-24 hours.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for differences in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for PPARγ activation.
-
Visualizations
Caption: Simplified AT1R signaling pathway via Gq activation.
References
Technical Support Center: Troubleshooting AT1R Antagonist 3 Experimental Variability
Welcome to the technical support center for AT1R antagonist 3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to ensure data reproducibility. The following information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well variability in our cell-based assays with this compound. What are the potential causes?
A1: Experimental variability with this compound can stem from several sources. A primary consideration is its dual mechanism of action; it is not only an antagonist for the Angiotensin II Type 1 Receptor (AT1R) but also an inhibitor of the L-type calcium channel CaV1.2, with a reported IC50 of 0.57 µM[1]. This off-target activity can introduce variability if not properly controlled for. Other common sources of variability include:
-
Cell Health and Density: Inconsistent cell seeding density, variations in cell passage number, and poor cell viability can all contribute to variable responses.
-
Reagent Preparation and Handling: Inconsistent concentrations of ligands, antagonists, or assay reagents can lead to significant fluctuations in results. Ensure thorough mixing and accurate pipetting.
-
Assay Conditions: Fluctuations in incubation time, temperature, and buffer composition can impact receptor binding and downstream signaling events.
-
Plasticware and Equipment: Differences in plate types (e.g., surface coating) and variability in plate reader performance can introduce artifacts.
Q2: Our radioligand binding assay shows high non-specific binding when using this compound. How can we reduce this?
A2: High non-specific binding can obscure the true specific binding signal. Here are several strategies to mitigate this issue:
-
Optimize Protein Concentration: Reducing the amount of membrane protein in the assay can decrease non-specific binding sites.
-
Select Appropriate Blocking Agents: The inclusion of bovine serum albumin (BSA) in the assay buffer can help to block non-specific binding sites on the filter and in the membrane preparation.
-
Filter Pre-treatment: Pre-soaking the filter plates in a solution like 0.5% polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filters.
-
Optimize Washing Steps: Increase the number and volume of wash steps with ice-cold wash buffer to more effectively remove unbound radioligand.
Q3: In our calcium mobilization assay, the inhibitory effect of this compound seems more potent than expected based on its reported AT1R affinity. Why might this be?
A3: This observation is likely due to the dual-action of this compound. As an L-type calcium channel inhibitor, it can reduce calcium influx through these channels, which can be a component of the overall calcium signal in some cell types, especially those that are electrically excitable or express high levels of L-type calcium channels. This would lead to an apparent increase in potency when measuring calcium mobilization. To dissect the AT1R-specific effect from the calcium channel effect, consider the following:
-
Use a specific L-type calcium channel blocker as a control: Compare the effects of this compound to a well-characterized L-type calcium channel blocker (e.g., nifedipine, verapamil) in your assay.
-
Vary the stimulation method: If the calcium signal is initiated by a depolarizing agent (e.g., high potassium), the effect of this compound on L-type calcium channels will be more pronounced. Compare this to stimulation with an AT1R agonist like Angiotensin II in a buffer with normal potassium levels.
Q4: We are seeing inconsistent results in our ERK1/2 phosphorylation assay when testing this compound. What are the key parameters to control?
A4: ERK1/2 phosphorylation is a downstream signaling event that can be influenced by multiple pathways. To ensure reproducibility:
-
Serum Starvation: Proper serum starvation of cells before the experiment is critical to reduce basal ERK1/2 phosphorylation levels. The duration of starvation (typically 4-24 hours) may need to be optimized for your specific cell line.
-
Time Course: The kinetics of ERK1/2 phosphorylation are often transient. It is essential to perform a time-course experiment to identify the peak phosphorylation time point after agonist stimulation.
-
Loading Controls: Always normalize the phosphorylated ERK1/2 signal to the total ERK1/2 protein levels in the same sample to account for any variations in protein loading.
-
Consider Off-Target Effects: The inhibition of L-type calcium channels by this compound could indirectly influence ERK1/2 signaling in some cellular contexts. Cross-talk between calcium signaling and MAPK pathways is well-documented.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki or Kd) and potencies (IC50) of several common AT1R antagonists. Note that these values can vary depending on the experimental conditions.
| Antagonist | Reported Affinity/Potency | Experimental System | Reference |
| This compound | IC50 = 0.57 µM (for CaV1.2) | Not specified | [1] |
| Candesartan | pKi = 8.61 ± 0.21 | COS-7 cells, [3H]-Angiotensin II | [2] |
| Olmesartan | Kd = 1.26 nM | CHO cells, [125I]-Angiotensin II | [3] |
| Irbesartan | Kd = 0.63 nM | CHO cells, [125I]-Angiotensin II | [3] |
| Telmisartan | pKi = 8.19 ± 0.04 | COS-7 cells, [3H]-Angiotensin II | [2] |
| Valsartan | pKi = 7.65 ± 0.12 | COS-7 cells, [3H]-Angiotensin II | [2] |
| Losartan | pKi = 7.17 ± 0.07 | COS-7 cells, [3H]-Angiotensin II | [2] |
| EXP3174 (Losartan metabolite) | Kd = 1.00 nM | CHO cells, [125I]-Angiotensin II | [3] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity of this compound for the AT1R.
Materials:
-
Cell membranes expressing AT1R
-
Radioligand (e.g., [125I]Sar1,Ile8-Angiotensin II)
-
This compound and other unlabeled competitor ligands
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)
-
96-well filter plates (e.g., glass fiber C)
-
Scintillation fluid and counter
Procedure:
-
Plate Preparation: Pre-soak the filter plates with 0.5% PEI for 30 minutes at room temperature, then wash three times with assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or a high concentration of an unlabeled ligand (e.g., 1 µM Angiotensin II for non-specific binding).
-
25 µL of a serial dilution of this compound or other competitor.
-
25 µL of radioligand at a concentration close to its Kd.
-
25 µL of cell membrane preparation (protein concentration to be optimized, typically 5-50 µ g/well ).
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle shaking.
-
Filtration: Rapidly filter the contents of the plate through the pre-treated filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data using a non-linear regression model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
Cells expressing AT1R (e.g., CHO or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
AT1R agonist (e.g., Angiotensin II)
-
This compound
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed cells into the 96-well plates and allow them to attach and grow to 80-90% confluency.
-
Dye Loading: Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Antagonist Incubation: Wash the cells twice with assay buffer. Add different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading for 10-20 seconds.
-
Agonist Addition: Add the AT1R agonist (at a concentration that gives a robust response, e.g., EC80) to the wells.
-
Kinetic Reading: Continue to record the fluorescence intensity for 1-3 minutes.
-
Data Analysis: Calculate the change in fluorescence from baseline to the peak response. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the effect of this compound on agonist-induced ERK1/2 phosphorylation.
Materials:
-
Cells expressing AT1R
-
Serum-free cell culture medium
-
AT1R agonist (e.g., Angiotensin II)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-incubate the cells with different concentrations of this compound for 30 minutes. Stimulate with an AT1R agonist for the predetermined optimal time (e.g., 5-10 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to serve as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
Visualizations
Caption: AT1R Signaling and Dual Action of this compound.
Caption: General Troubleshooting Workflow for Experimental Variability.
Caption: Logical Diagram for Diagnosing Sources of Variability.
References
Technical Support Center: Improving the Bioavailability of AT1R Antagonist 3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AT1R antagonist 3. The information is designed to address specific issues that may be encountered during experiments aimed at improving its bioavailability.
Troubleshooting Guides
This section addresses common problems encountered during the preclinical development of this compound, a dual inhibitor of the Angiotensin II Type 1 Receptor (AT1R) and the L-type calcium channel CaV1.2.
Guide 1: Low Oral Bioavailability in Animal Models
Problem: You are observing low and variable oral bioavailability of this compound in your in vivo pharmacokinetic studies in rats.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action/Protocol |
| Poor Aqueous Solubility | The benzimidazole (B57391) core of this compound can lead to low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.[1] | 1. Particle Size Reduction: Micronization or nanocrystal formulation can increase the surface area for dissolution. 2. Formulation with Solubilizing Agents: Incorporate surfactants, co-solvents, or complexing agents like cyclodextrins.[2][3][4] 3. Amorphous Solid Dispersions: Formulate this compound with a hydrophilic polymer to prevent crystallization and improve dissolution.[3] See Protocol 1: Preparation of an Amorphous Solid Dispersion. |
| High First-Pass Metabolism | Benzimidazole derivatives can be subject to significant metabolism in the liver after oral absorption, reducing the amount of active drug that reaches systemic circulation.[1] | 1. In Vitro Metabolic Stability Assay: Determine the metabolic stability of this compound in liver microsomes or hepatocytes to confirm the extent of metabolism.[5] 2. Prodrug Strategy: Design a prodrug of this compound that masks the metabolic site and is cleaved in the systemic circulation to release the active compound.[6] See Protocol 2: In Vitro Metabolic Stability Assay in Liver Microsomes. |
| Poor Intestinal Permeability | The compound may not efficiently cross the intestinal epithelium. | 1. Caco-2 Permeability Assay: Evaluate the permeability of this compound across a Caco-2 cell monolayer, which is a well-established in vitro model for intestinal absorption.[7][8][9][10][11] 2. Identify Efflux Transporter Involvement: Determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) by conducting bidirectional Caco-2 assays with and without a P-gp inhibitor. See Protocol 3: Caco-2 Permeability Assay. |
Guide 2: Inconsistent Results in In Vitro Assays
Problem: You are experiencing high variability in your in vitro metabolic stability or permeability assays for this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Compound Precipitation | This compound may be precipitating in the assay buffer due to its low aqueous solubility. | 1. Solubility Check: Visually inspect for precipitation and consider reducing the compound concentration. 2. Co-solvent Use: Add a small, non-inhibitory concentration of a co-solvent like DMSO to the assay buffer. |
| Non-specific Binding | The compound may be binding to the plasticware used in the assay. | 1. Use Low-Binding Plates: Employ low-protein-binding plates and pipette tips. 2. Include Control: Assess recovery at time zero to quantify any loss due to non-specific binding. |
| Cell Monolayer Integrity (Caco-2) | The Caco-2 cell monolayer may not be fully differentiated or may have compromised integrity. | 1. TEER Measurement: Regularly measure the transepithelial electrical resistance (TEER) to ensure monolayer confluence and integrity. 2. Lucifer Yellow Assay: Use a paracellular marker like Lucifer yellow to confirm tight junction integrity. |
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of a benzimidazole-based AT1R antagonist?
A1: The oral bioavailability of benzimidazole derivatives can be quite variable, ranging from 2% to over 60%.[1][12] For example, the benzimidazole AT1R antagonist E4177 has an oral bioavailability of over 60% in dogs and monkeys.[12] Given that this compound shares this core structure, a similar range might be expected, but experimental determination is crucial.
Q2: What are the primary metabolic pathways for benzimidazole derivatives like this compound?
A2: Benzimidazole derivatives are primarily metabolized in the liver.[1] Common metabolic pathways include N-dealkylation, hydroxylation of the aromatic rings, and subsequent conjugation reactions such as glucuronidation. Identifying the specific metabolic "hotspots" on this compound through metabolite identification studies is key to developing strategies to improve its metabolic stability.
Q3: How can a prodrug approach improve the bioavailability of this compound?
A3: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body. For this compound, a prodrug could be designed to:
-
Increase aqueous solubility: By adding a polar promoiety.
-
Enhance intestinal permeability: By temporarily increasing lipophilicity.
-
Bypass first-pass metabolism: By masking a metabolically labile functional group. The promoiety is then cleaved by enzymes in the blood or tissues to release the active this compound.[6]
Q4: What are some nanotechnology-based strategies to enhance the bioavailability of AT1R antagonists?
A4: Nanotechnology offers several promising approaches for improving the oral delivery of poorly soluble drugs like AT1R antagonists. These include:
-
Nanoparticles: Encapsulating the drug in polymeric nanoparticles can protect it from degradation and enhance its absorption.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based carriers can improve the solubilization and absorption of lipophilic drugs.
-
Nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): These formulations can form fine oil-in-water emulsions in the gastrointestinal tract, which can enhance drug solubilization and absorption.[3][4]
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of several marketed AT1R antagonists to provide a comparative context for your experiments with this compound.
| AT1R Antagonist | Oral Bioavailability (%) | Time to Peak Plasma Concentration (Tmax) (hours) | Elimination Half-life (t½) (hours) | Primary Route of Elimination |
| Losartan | ~33%[13][14] | 1[13] | 2.1 (parent), 6.3 (active metabolite)[13] | Hepatic and Renal[14] |
| Irbesartan | 60-80%[14][15][16] | 1.5-2 | 11-15[14] | Hepatic and Biliary[14][16] |
| Valsartan | ~25%[14] | 2-4 | 6 | Hepatic[14] |
| Candesartan Cilexetil (prodrug) | ~15%[14] | 3-4 | 9 | Hepatic and Renal[14] |
| Eprosartan | ~13%[14] | 1-2 | 5-9 | Biliary and Renal[14] |
| Telmisartan | 42-58%[14] | 0.5-1 | ~24 | Biliary[14] |
| Olmesartan Medoxomil (prodrug) | ~26% | 1-2 | 13 | Hepatic and Renal |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion
This protocol describes a solvent evaporation method for preparing a solid dispersion of this compound with a hydrophilic polymer like polyvinylpyrrolidone (B124986) (PVP) K30.
-
Dissolution: Weigh this compound and PVP K30 (e.g., in a 1:4 drug-to-polymer ratio) and dissolve them in a suitable common solvent (e.g., methanol) in a round-bottom flask.
-
Solvent Evaporation: Use a rotary evaporator to remove the solvent. The water bath temperature should be set to a point that ensures efficient evaporation without degrading the compound (e.g., 40-50°C).
-
Drying: Dry the resulting thin film under vacuum at a slightly elevated temperature (e.g., 40°C) overnight to remove any residual solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask, gently grind it into a fine powder using a mortar and pestle, and pass it through a sieve to ensure a uniform particle size.
-
Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous state and Fourier-Transform Infrared (FTIR) spectroscopy to check for drug-polymer interactions. Evaluate the dissolution rate of the solid dispersion compared to the crystalline drug.
Protocol 2: In Vitro Metabolic Stability Assay in Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of this compound using liver microsomes.
-
Prepare Reagents: Thaw cryopreserved liver microsomes (e.g., rat or human) on ice. Prepare a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4) and an NADPH-regenerating system.
-
Incubation: In a 96-well plate, add the phosphate buffer, liver microsomes (e.g., 0.5 mg/mL final concentration), and this compound (e.g., 1 µM final concentration). Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH-regenerating system. For a negative control, add buffer instead of the NADPH system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile (B52724) containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound versus time. The slope of the linear regression will give the elimination rate constant, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.
Protocol 3: Caco-2 Permeability Assay
This protocol describes the assessment of the intestinal permeability of this compound using the Caco-2 cell line.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.
-
Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Permeability Measurement (Apical to Basolateral): Add the transport buffer containing this compound to the apical (donor) side of the inserts. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) side and replace with fresh transport buffer.
-
Permeability Measurement (Basolateral to Apical): To assess active efflux, perform the experiment in the reverse direction, with the drug added to the basolateral side and samples collected from the apical side.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the insert, and C0 is the initial drug concentration in the donor compartment. The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters.
Protocol 4: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for an in vivo pharmacokinetic study of this compound in rats.
-
Animal Model: Use male Sprague-Dawley or Wistar rats (n=3-6 per group). Acclimatize the animals for at least a week before the experiment.
-
Drug Formulation and Administration: Formulate this compound in a suitable vehicle (e.g., a suspension in 0.5% methylcellulose (B11928114) for oral administration or a solution for intravenous administration). Administer the drug via oral gavage (p.o.) or intravenous injection (i.v.) at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at specific time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuge to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½). The absolute oral bioavailability (F%) can be calculated using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. currentseparations.com [currentseparations.com]
- 7. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. enamine.net [enamine.net]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Caco-2 cell permeability assay for drug absorption | PPTX [slideshare.net]
- 12. Pharmacokinetics, metabolism and pharmacodynamics of a benzimidazole angiotensin II type 1 receptor antagonist in the beagle dog and cynomologus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substituted benzimidazole derivatives as angiotensin II-AT1 receptor antagonist: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Pharmacology of the Angiotensin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. Oral bioavailability and disposition characteristics of irbesartan, an angiotensin antagonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of AT1R Antagonists in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the stability of Angiotensin II Type 1 Receptor (AT1R) antagonists in solution.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for AT1R antagonists in solution?
A1: AT1R antagonists, many of which belong to the "sartan" class, can degrade through several pathways, primarily hydrolysis and oxidation. The specific pathway depends on the molecule's structure and the solution's conditions (e.g., pH, presence of oxidizing agents). For instance, some sartans are susceptible to acidic or alkaline hydrolysis. Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule.[1]
Q2: How do pH and temperature affect the stability of AT1R antagonist solutions?
A2: Both pH and temperature are critical factors influencing the stability of AT1R antagonists in solution. Extreme pH values (highly acidic or alkaline) can catalyze hydrolytic degradation.[1] Elevated temperatures typically accelerate the rate of degradation reactions, as described by the Arrhenius equation. Therefore, it is essential to establish a suitable pH range and storage temperature for your specific AT1R antagonist solution.
Q3: What are the recommended analytical techniques for stability testing of AT1R antagonists?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS) like Quadrupole Time-of-Flight (Q-TOF-MS), are the preferred methods for stability testing.[1] These techniques can separate the parent drug from its degradation products and provide structural information for identification. A validated, stability-indicating analytical method is essential for accurate results.[2]
Q4: What are "forced degradation studies" and why are they important?
A4: Forced degradation studies, or stress testing, involve subjecting the drug substance to harsh conditions such as high temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[1][3] These studies are a regulatory requirement (as per ICH guidelines) and help to:
-
Identify potential degradation products.
-
Establish the intrinsic stability of the molecule.
-
Develop and validate a stability-indicating analytical method.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in chromatogram | 1. Degradation of the AT1R antagonist. 2. Contamination of the solvent or glassware. 3. Interaction with excipients. | 1. Perform forced degradation studies to identify potential degradants. 2. Use high-purity solvents and thoroughly clean all glassware. 3. Evaluate the compatibility of the drug substance with all excipients. |
| Loss of potency over time | 1. Chemical degradation of the active pharmaceutical ingredient (API). 2. Adsorption of the API to the container surface. | 1. Investigate the degradation pathway and adjust storage conditions (pH, temperature, light protection). 2. Use inert container materials (e.g., borosilicate glass) and consider adding a surfactant if adsorption is suspected. |
| Changes in physical appearance (e.g., color change, precipitation) | 1. Formation of colored degradation products. 2. Poor solubility or precipitation of the drug substance. 3. Microbial contamination. | 1. Identify the colored species using spectroscopic methods. 2. Re-evaluate the solvent system and pH to ensure adequate solubility. 3. Perform microbiological testing and consider adding a preservative if necessary.[4] |
| Inconsistent results between experiments | 1. Variation in experimental conditions (e.g., temperature, pH, light exposure). 2. Non-validated analytical method. 3. Instability of the stock solution. | 1. Strictly control all experimental parameters. 2. Validate the analytical method for linearity, accuracy, precision, and specificity. 3. Prepare fresh stock solutions for each experiment or determine the stability of the stock solution. |
Experimental Protocols
Protocol 1: Forced Degradation Study in Solution
Objective: To investigate the degradation of an AT1R antagonist under various stress conditions.
Materials:
-
AT1R antagonist drug substance
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water and organic solvents (e.g., acetonitrile, methanol)
-
pH meter
-
Validated stability-indicating HPLC or UPLC-MS method
Procedure:
-
Acid Hydrolysis:
-
Dissolve the AT1R antagonist in a known concentration of HCl (e.g., 0.1 N).
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period.
-
At various time points, withdraw samples, neutralize with NaOH, and analyze by HPLC/UPLC-MS.
-
-
Alkaline Hydrolysis:
-
Dissolve the AT1R antagonist in a known concentration of NaOH (e.g., 0.1 N).
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve the AT1R antagonist in a solution of H₂O₂ (e.g., 3%).
-
Incubate at room temperature or a slightly elevated temperature, protected from light.
-
Analyze samples at various time points.
-
-
Thermal Degradation:
-
Prepare a solution of the AT1R antagonist in a suitable solvent (e.g., water or a buffer).
-
Store the solution at an elevated temperature (e.g., 70°C) in a stability chamber.
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose a solution of the AT1R antagonist to a light source as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at appropriate time points.
-
Data Analysis:
-
Quantify the remaining parent drug and any degradation products at each time point.
-
Calculate the percentage of degradation.
-
Identify the structure of major degradation products using MS fragmentation patterns.
Protocol 2: Real-Time Stability Testing in Solution
Objective: To determine the shelf-life of an AT1R antagonist solution under recommended storage conditions.
Procedure:
-
Prepare multiple batches of the AT1R antagonist solution in the final proposed container-closure system.
-
Store the batches under the recommended long-term storage conditions (e.g., 25°C/60% RH or 5°C).[5]
-
At specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months), withdraw samples.
-
Analyze the samples for key stability attributes such as appearance, pH, assay of the active ingredient, and degradation products.[4]
-
The data collected will be used to establish the shelf-life of the solution.
Data Presentation
Table 1: Summary of Forced Degradation Studies for a Representative AT1R Antagonist
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (m/z) |
| 0.1 N HCl | 24 hours | 60°C | 15.2% | 350.50, 304.50 |
| 0.1 N NaOH | 12 hours | 60°C | 22.5% | 350.50 |
| 3% H₂O₂ | 48 hours | 25°C | 8.7% | 334.50 |
| Thermal | 7 days | 70°C | 5.1% | Not detected |
| Photolytic | 1.2 million lux hours | 25°C | < 1% | Not detected |
Note: The data presented here is illustrative and based on findings for valsartan, an AT1R antagonist.[1] Actual results will vary depending on the specific molecule and experimental conditions.
Visualizations
References
Technical Support Center: Addressing Batch-to-Batch Variability of AT1R Antagonist 3
Welcome to the technical support center for AT1R Antagonist 3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to batch-to-batch variability of this compound. Consistent and reproducible experimental results are paramount, and this guide provides a structured approach to identifying and mitigating variability.
Troubleshooting Guide (Q&A)
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: We've observed a significant decrease in the antagonist's potency (higher IC50) with a new batch compared to our previous lot. What are the potential causes?
A1: A decrease in potency is a common indicator of batch-to-batch variability. Several factors could be responsible:
-
Lower Purity: The new batch may have a lower percentage of the active compound due to residual starting materials, byproducts, or degradation products.
-
Presence of Isomers: The synthesis may have produced different ratios of stereoisomers or regioisomers, with some having lower activity.
-
Different Salt Form or Solvation State: The antagonist may have been isolated as a different salt form or may contain varying amounts of residual solvent or water, affecting its molecular weight and solubility.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with different dissolution rates and bioavailability.[1]
-
Degradation: Improper storage or handling of the new batch could have led to degradation of the active compound.
Q2: How can we confirm the identity and purity of our new batch of this compound?
A2: A comprehensive analysis using multiple orthogonal methods is crucial for confirming the identity and purity of a new batch.[2] We recommend the following analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the main component and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound by quantifying the area of the main peak relative to any impurity peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound and identify any structural isomers or impurities.
-
Elemental Analysis: To confirm the elemental composition of the compound.
Q3: Our in-vitro functional assays are showing inconsistent results with the new batch. What experimental factors should we investigate?
A3: Inconsistent functional assay results can stem from both compound-related issues and experimental variables. After verifying the compound's integrity, consider these experimental factors:
-
Solvent and Dilution: Ensure the same solvent and dilution scheme are used for all batches. Differences in solubility can significantly impact the effective concentration.
-
Cell Health and Passage Number: Use cells within a consistent passage number range and ensure they are healthy and viable.
-
Reagent Consistency: Verify the quality and consistency of all other reagents used in the assay, such as cell culture media, serum, and agonists.
-
Assay Protocol: Strictly adhere to the established assay protocol, including incubation times, temperatures, and plate reader settings.
Q4: What is an acceptable level of variability between batches of this compound?
A4: The acceptable level of variability depends on the experimental context. For early-stage discovery, a wider range might be acceptable. However, for late-stage preclinical and clinical development, very strict specifications are required. It is good practice to establish a set of release criteria for new batches based on a qualified reference standard.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in chemical synthesis?
A1: Batch-to-batch variability in chemical manufacturing can arise from several sources:
-
Raw Materials: Variations in the purity and quality of starting materials and reagents.[3]
-
Process Parameters: Minor deviations in reaction conditions such as temperature, pressure, and reaction time.[3]
-
Equipment: Differences in equipment and cleaning procedures can introduce contaminants.[3]
-
Human Factors: Variations in operator procedures and techniques.
-
Purification: Inconsistencies in work-up and purification methods.
Q2: How do we establish a "gold standard" or reference batch for this compound?
A2: A reference batch should be a batch that has been thoroughly characterized and has shown the desired activity and properties in your assays. This batch should be stored under optimal conditions (e.g., -20°C or -80°C, desiccated, protected from light) and used as a comparator for all new incoming batches.
Q3: Can the salt form of the antagonist affect its activity?
A3: Yes, the salt form can significantly impact the compound's properties, including solubility, stability, and bioavailability. This can, in turn, affect its apparent activity in in-vitro and in-vivo experiments. It is crucial to know the exact salt form of each batch.
Data Presentation
Table 1: Batch Qualification Data for this compound
This table provides an example of how to summarize and compare data from different batches of this compound.
| Parameter | Batch A (Reference) | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC, %) | 99.5 | 97.2 | 99.6 | > 98.0% |
| Identity (¹H NMR) | Conforms | Conforms | Conforms | Conforms to structure |
| Molecular Weight (LC-MS) | 435.52 | 435.51 | 435.53 | ± 0.5 Da of theoretical |
| IC50 (Functional Assay, nM) | 10.2 | 25.8 | 9.8 | 0.5x - 2.0x of Reference |
| Appearance | White crystalline solid | Off-white powder | White crystalline solid | White to off-white solid |
| Solubility (DMSO, mg/mL) | 25 | 15 | 26 | > 20 mg/mL |
Experimental Protocols
Protocol 1: Determination of Purity by HPLC
This protocol outlines a general method for determining the purity of this compound.
-
Preparation of Standard Solution: Accurately weigh and dissolve the reference standard of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water) to a final concentration of 1 mg/mL.
-
Preparation of Sample Solution: Prepare the new batch of this compound in the same manner as the standard solution.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. Calculate the purity of the new batch by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
Protocol 2: In-Vitro Functional Assay - Calcium Mobilization
This protocol describes a common functional assay to determine the potency (IC50) of this compound.
-
Cell Culture: Culture cells stably expressing the human AT1R (e.g., HEK293 or CHO cells) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound (both reference and new batch) in assay buffer.
-
Antagonist Incubation: Add the antagonist dilutions to the cells and incubate for the desired time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of Angiotensin II (the natural agonist for AT1R) to all wells to stimulate calcium mobilization.
-
Signal Detection: Measure the fluorescence intensity before and after agonist addition using a fluorescent plate reader.
-
Data Analysis: Plot the response versus the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
AT1R Signaling Pathway
Caption: Simplified AT1R signaling pathway and the action of Antagonist 3.
Troubleshooting Workflow for Batch-to-Batch Variability
Caption: A logical workflow for troubleshooting batch-to-batch variability.
Batch Acceptance Decision Tree
Caption: Decision tree for accepting or rejecting a new batch of antagonist.
References
Technical Support Center: Minimizing Artifacts in AT1R Antagonist Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts in Angiotensin II Type 1 Receptor (AT1R) antagonist cell assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during experiments with AT1R antagonists and offers practical solutions in a question-and-answer format.
Issue 1: High Background Signal in Functional Assays
Question: I am observing a high background signal in my functional assay (e.g., calcium mobilization, reporter gene assay), making it difficult to distinguish the antagonist's effect. What are the potential causes and solutions?
Answer: High background signal can obscure the true inhibitory effect of your test compounds. The primary causes often relate to constitutive receptor activity, suboptimal assay conditions, or issues with reagents.
Troubleshooting Steps:
-
Optimize Cell Density: Plating too many cells can lead to an elevated background signal. Perform a cell titration experiment to find the optimal cell density that provides a robust signal-to-background ratio.
-
Serum Starvation: Components in serum can sometimes activate AT1R or downstream signaling pathways. Try replacing the growth medium with a serum-free or low-serum medium for a period (e.g., 2-24 hours) before starting the assay.
-
Receptor Expression Levels: In over-expression systems, excessively high levels of AT1R can lead to constitutive (agonist-independent) activity. If using transient transfection, titrate the amount of plasmid DNA used. For stable cell lines, screen different clones to find one with moderate expression and a good assay window.[1]
-
Reagent Quality: Ensure all reagents, including buffers and assay components, are fresh and of high quality. Contaminants or degradation products can interfere with the assay.
-
Assay-Specific Artifacts: Some assay technologies may have intrinsic background signals. For example, in enzyme fragment complementation assays, there might be a baseline affinity between the tagged receptor and the signaling protein.[1]
Issue 2: Inconsistent or Unexpected Results in Functional Assays
Question: My functional assays are yielding inconsistent IC50 values or unexpected agonist/antagonist activity for my AT1R antagonist. What could be the cause?
Answer: Inconsistency in functional assays is a common problem that can stem from off-target effects of the compound, variability in the cell line, or suboptimal experimental conditions.
Troubleshooting Steps:
-
Confirm Target Expression: Use techniques like qPCR or Western blotting to verify and ensure consistent expression of the AT1R in your cell line across different passages.[2]
-
Evaluate Off-Target Effects: The antagonist may be interacting with other receptors or signaling pathways. Some AT1R antagonists are known to have activity at other targets, such as PPARγ.[2] Consider screening your compound against a panel of other GPCRs.
-
Use a Structurally Different Antagonist: As a control, test a well-characterized AT1R antagonist from a different chemical class to see if the observed effect is compound-specific or a general artifact of the assay system.[2]
-
Optimize Assay Conditions: Factors like buffer composition, pH, temperature, and incubation times can significantly impact results. Ensure these are consistent and optimized for your specific assay.[2]
-
Schild Analysis: To confirm competitive antagonism, perform a Schild analysis. This can help determine if the antagonist is interacting with the receptor in a competitive or non-competitive manner.[2]
Issue 3: High Non-Specific Binding in Radioligand Binding Assays
Question: I'm experiencing high non-specific binding in my radioligand binding assay, which is reducing my assay window. How can I minimize this?
Answer: High non-specific binding can mask the specific interaction between your antagonist and the AT1R. This is often caused by the radioligand sticking to non-receptor components like filter plates or other proteins in the membrane preparation.[3]
Troubleshooting Steps:
-
Optimize Blocking Agents: Increase the concentration of blocking agents like Bovine Serum Albumin (BSA) or use alternative blockers such as non-fat dry milk in your assay buffer.[2]
-
Increase Wash Steps: Add more or longer washing steps after the incubation period to more effectively remove unbound radioligand.[2][3]
-
Test Different Filter Plates: The material of the filter plate can influence non-specific binding. If using glass fiber filters, consider trying plates treated with polyethyleneimine (PEI), which can reduce the binding of positively charged radioligands.[2]
-
Assess Radioligand Quality: Ensure your radioligand is not degraded, as breakdown products can be "sticky" and contribute to high background.[3]
-
Reduce Radioligand Concentration: Use the lowest concentration of radioligand that still provides an adequate signal-to-noise ratio.
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used AT1R antagonists.
Table 1: Binding Affinity (Ki) and Selectivity of Common AT1R Antagonists
| Angiotensin Receptor Antagonist | Ki (nM) for Human AT1 Receptor | AT1 vs. AT2 Selectivity (fold) |
| Candesartan | ~0.3 - 1 | >10,000[2] |
| Olmesartan | ~1 - 2.5 | >10,000[2] |
| Irbesartan | ~1 - 2 | >8,500[2] |
| Telmisartan | ~3 - 9 | >3,000[2] |
| Valsartan | ~10 - 20 | >30,000[2] |
| Losartan | ~20 - 40 | ~1,000[2] |
Note: Ki values and selectivity can vary depending on the specific experimental conditions and assay format used.
Table 2: Potential Off-Target Activity of Selected AT1R Antagonists
| Angiotensin Receptor Antagonist | Known Off-Target Activity | Effect | EC50/IC50 (µM) |
| Telmisartan | PPARγ | Partial Agonist | 1 - 5[2] |
| Irbesartan | PPARγ | Partial Agonist | 5 - 10[2] |
| Losartan | URAT1 | Inhibitor | - |
Experimental Protocols & Methodologies
Detailed methodologies for key experiments are provided below.
AT1R Signaling Pathway
Activation of the AT1 receptor by its endogenous ligand, Angiotensin II (Ang II), triggers multiple downstream signaling cascades. The canonical pathway involves the coupling of Gαq/11, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events lead to various cellular responses, including smooth muscle contraction.[4][5] AT1R can also signal through other G proteins and β-arrestin-mediated pathways.[4][5]
Caption: Canonical AT1R Gαq/11 signaling pathway.
Calcium Mobilization Assay Protocol
This protocol measures the ability of an AT1R antagonist to inhibit Angiotensin II-induced calcium mobilization in cells expressing the AT1 receptor.[2][6]
Caption: Workflow for a calcium mobilization assay.
Materials:
-
Cells stably expressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells).[2]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[2]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[2]
-
Angiotensin II.[2]
-
Test compounds (AT1R antagonists).[2]
-
A fluorescence plate reader with an injection system.[2]
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to grow to confluence.[2]
-
Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells with assay buffer to remove any excess dye.[2]
-
Add the test compounds (antagonists) at various concentrations and incubate for a specified period.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of Angiotensin II (at a concentration that elicits a submaximal response, e.g., EC80) into each well.[2]
-
Measure the fluorescence intensity over time to capture the calcium transient.
-
Determine the peak fluorescence response for each well and calculate the IC50 value for the antagonist.
Radioligand Binding Assay Protocol
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the AT1 receptor.[2]
Caption: Workflow for a radioligand binding assay.
Materials:
-
Cell membranes expressing the human AT1 receptor.[2]
-
Radioligand (e.g., [¹²⁵I]-Sar1,Ile8-Angiotensin II).[2]
-
Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[2]
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).[2]
-
Test compounds (AT1R antagonists).
-
Non-specific binding control (e.g., 10 µM Losartan).[2]
-
96-well filter plates and a cell harvester.[2]
-
Scintillation counter.[2]
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add assay buffer (for total binding), non-specific binding control, or test compound dilutions.
-
Add a fixed concentration of radioligand to all wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate (e.g., 60-90 minutes at room temperature) to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through a filter plate using a cell harvester, followed by washing with ice-cold wash buffer.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate specific binding (Total Binding - Non-Specific Binding) and determine the IC50 value of the test compound. This can be converted to a Ki value using the Cheng-Prusoff equation.[2]
Troubleshooting Logic for Inconsistent Functional Data
When high-affinity binding does not correlate with functional potency, a systematic troubleshooting approach is necessary.
Caption: Decision tree for troubleshooting assay discrepancies.
References
Technical Support Center: Enhancing the Selectivity of AT1R Antagonist 3
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing AT1R antagonist 3 (also known as Compound 1). Given its dual activity as an antagonist for the angiotensin II type 1 receptor (AT1R) and an inhibitor of the L-type calcium channel CaV1.2, this guide focuses on experimental strategies to enhance and discern its target selectivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
A1: this compound is a compound that acts as an antagonist for the angiotensin II type 1 receptor (AT1R). It is also known to inhibit the L-type calcium channel CaV1.2 with an IC50 of 0.57 μM.[1][2] This dual activity necessitates careful experimental design to isolate its effects on AT1R.
Q2: How can I enhance the selectivity of this compound in my experiments?
A2: Enhancing selectivity involves experimental design rather than chemical modification of the compound. Key strategies include:
-
Selective Agonist/Antagonist Use: Employing highly selective agonists and antagonists for both AT1R and CaV1.2 to confirm the pathway of action.
-
Specific Cell Lines: Using cell lines that endogenously express one target but not the other, or using knockout cell lines.
-
Specialized Assays: Utilizing assays that are specific to either G-protein coupled receptor (GPCR) signaling (for AT1R) or ion channel activity (for CaV1.2), such as electrophysiology.
Q3: What are the downstream signaling pathways of AT1R activation?
A3: Upon activation by angiotensin II, AT1R, a Gq-coupled GPCR, initiates a signaling cascade. This primarily involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3]
Q4: How does inhibition of CaV1.2 interfere with AT1R signaling studies?
A4: Both AT1R activation and CaV1.2 channel opening lead to an increase in intracellular calcium. Therefore, in a functional assay that measures calcium mobilization, it can be challenging to distinguish between the effects of AT1R antagonism and direct CaV1.2 blockade without proper controls.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Inconsistent IC50 values in functional assays.
-
Possible Cause: The observed effect may be a composite of both AT1R antagonism and CaV1.2 inhibition. The relative contribution of each target may vary between different cell types or assay conditions.
-
Troubleshooting Steps:
-
Characterize Target Expression: Confirm the expression levels of both AT1R and CaV1.2 in your experimental system using techniques like qPCR or western blotting.
-
Use Selective Blockers: Pre-incubate cells with a highly selective CaV1.2 blocker (e.g., nifedipine) before performing the AT1R antagonist dose-response curve. This will isolate the effect of AT1R antagonism.
-
Vary Assay Conditions: Perform calcium mobilization assays in both the presence and absence of extracellular calcium. AT1R-mediated calcium release from intracellular stores should persist in the absence of extracellular calcium, while the effect of CaV1.2 inhibition will be diminished.
-
Issue 2: Difficulty in attributing observed physiological effects (e.g., vasodilation) solely to AT1R antagonism.
-
Possible Cause: Both AT1R blockade and L-type calcium channel inhibition can lead to vasodilation.[1][2]
-
Troubleshooting Steps:
-
Comparative Pharmacology: Compare the in-vivo or ex-vivo effects of this compound with those of a highly selective AT1R antagonist (e.g., losartan) and a selective CaV1.2 blocker (e.g., amlodipine).
-
Electrophysiology: Use patch-clamp electrophysiology to directly measure the effect of this compound on L-type calcium currents in vascular smooth muscle cells.
-
Molecular Knockdown/out: Utilize siRNA or CRISPR/Cas9 to reduce or eliminate the expression of either AT1R or CaV1.2 in your cellular model to dissect the contribution of each target to the observed phenotype.
-
Data Presentation
Table 1: Comparative Activity of Selected AT1R Antagonists and CaV1.2 Blockers
| Compound | Primary Target | Reported IC50/Ki | Off-Target | Reported IC50 for Off-Target |
| This compound | AT1R | Not Specified | CaV1.2 | 0.57 μM [1][2] |
| Losartan | AT1R | IC50 of ~20 nM | - | - |
| Azilsartan | AT1R | IC50 of 2.6 nM | - | -[4] |
| Telmisartan | AT1R | Ki of 3.7 nM | PPARγ (partial agonist) | -[5] |
| Nifedipine | CaV1.2 | - | - | - |
| Amlodipine | CaV1.2 | - | - | - |
Note: The IC50/Ki values can vary depending on the assay conditions and cell type used.
Experimental Protocols
AT1R Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the AT1R.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing human AT1R (e.g., HEK293 or CHO cells).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Radioligand: Use a specific AT1R radioligand, such as [125I]Sar1,Ile8-Angiotensin II.
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of the radioligand (typically at its Kd value).
-
Add increasing concentrations of unlabeled this compound.
-
Add the cell membrane preparation (20-50 µg of protein).
-
Incubate for 60-90 minutes at room temperature to reach equilibrium.
-
-
Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters pre-soaked in wash buffer. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
AT1R Functional Assay: Calcium Mobilization
Objective: To measure the functional antagonism of AT1R by this compound.
Methodology:
-
Cell Culture: Plate cells expressing AT1R (e.g., CHO-K1 or HEK293) in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Antagonist Incubation: Add increasing concentrations of this compound to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Add a fixed concentration of Angiotensin II (typically the EC80) to stimulate the AT1R.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR). The signal reflects the increase in intracellular calcium concentration.
-
Data Analysis: Determine the inhibitory effect of this compound by measuring the reduction in the agonist-induced calcium response. Plot the percentage of inhibition against the log concentration of the antagonist to calculate the IC50 value.
CaV1.2 Inhibition Assay: Electrophysiology
Objective: To directly measure the inhibitory effect of this compound on CaV1.2 channel activity.
Methodology:
-
Cell Preparation: Use a cell line stably expressing human CaV1.2 channels (e.g., HEK293).
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings.
-
Use an external solution containing Ba2+ or Ca2+ as the charge carrier.
-
Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the channels in a closed state.
-
-
Voltage Protocol: Apply a depolarizing voltage step (e.g., to +10 mV) to activate the CaV1.2 channels and record the resulting inward current.
-
Compound Application: Perfuse the cell with a solution containing a known concentration of this compound.
-
Measure Inhibition: After compound incubation, apply the same voltage protocol and record the current. The reduction in the current amplitude indicates the degree of channel inhibition.
-
Data Analysis: Construct a dose-response curve by applying a range of concentrations of this compound and measuring the corresponding inhibition of the CaV1.2 current to determine the IC50 value.
Mandatory Visualizations
Caption: AT1R Signaling and Sites of Action for this compound.
Caption: Workflow for Selectivity Profiling of this compound.
Caption: Logical Flow for Differentiating On- and Off-Target Effects.
References
- 1. researchgate.net [researchgate.net]
- 2. sophion.com [sophion.com]
- 3. Type 1 angiotensin receptor pharmacology: Signaling beyond G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-Head Comparison: AT1R Antagonist 3 vs. Telmisartan in Preclinical Models
A comprehensive analysis for researchers and drug development professionals of two angiotensin II type 1 receptor antagonists, highlighting the unique dual-action mechanism of AT1R Antagonist 3.
This guide provides a detailed comparison of the pharmacological properties of this compound, a novel compound with a dual mechanism of action, and telmisartan (B1682998), a widely studied and clinically used angiotensin II type 1 receptor (AT1R) antagonist. The data presented is derived from preclinical studies and is intended to inform researchers, scientists, and drug development professionals on the key differences and potential advantages of these two compounds.
Introduction to the Comparators
This compound is an emerging investigational compound that distinguishes itself by not only blocking the angiotensin II type 1 receptor but also by inhibiting the L-type calcium channel CaV1.2. This dual mechanism suggests a potential for enhanced antihypertensive efficacy through two distinct and complementary pathways that regulate blood pressure.
Telmisartan is a well-established, potent, and long-acting non-peptide AT1R antagonist. It is widely prescribed for the treatment of hypertension. Its mechanism of action is the selective blockade of the AT1 receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of angiotensin II. Telmisartan also exhibits a complex interaction with L-type calcium channels, which differs from the direct inhibitory action of this compound.
In Vitro Performance Comparison
The following table summarizes the available in vitro data for this compound and telmisartan, focusing on their activity at their primary targets and their effects on vascular tone.
| Parameter | This compound | Telmisartan |
| Primary Target | Angiotensin II Type 1 Receptor (AT1R) | Angiotensin II Type 1 Receptor (AT1R) |
| Secondary Target | L-type Calcium Channel (CaV1.2) | Partial agonist of PPAR-γ |
| AT1R Binding Affinity (IC50) | Data not available | ~3.0 nM |
| AT1R Binding Affinity (Ki) | Data not available | Data not available |
| L-type Calcium Channel Activity | Inhibitor (IC50 = 0.57 μM) | Can activate or inhibit depending on the context |
| Vasodilation in Isolated Rat Aorta | 88.7% at 10 μM | Concentration-dependent, can achieve 100% relaxation |
In Vivo Efficacy in Spontaneously Hypertensive Rats (SHRs)
Both compounds have demonstrated antihypertensive effects in the spontaneously hypertensive rat (SHR) model, a standard preclinical model of essential hypertension.
| Parameter | This compound | Telmisartan |
| Animal Model | Spontaneously Hypertensive Rats (SHRs) | Spontaneously Hypertensive Rats (SHRs) |
| Antihypertensive Effect | Demonstrated | Demonstrated significant reduction in systolic blood pressure |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process for evaluating these antagonists, the following diagrams are provided.
Caption: Renin-Angiotensin-Aldosterone System (RAAS) and points of intervention.
Caption: Generalized workflow for preclinical evaluation of AT1R antagonists.
Detailed Experimental Protocols
Radioligand Binding Assay for AT1 Receptor
This protocol is used to determine the binding affinity of a compound to the AT1 receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the human AT1 receptor. The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-Losartan or ¹²⁵I-Angiotensin II) and varying concentrations of the unlabeled test compound (this compound or telmisartan).
-
Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to calculate specific binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vitro Vasodilation Assay using Isolated Rat Aorta
This assay assesses the ability of a compound to relax pre-constricted blood vessels.
-
Aorta Preparation: A male Wistar or Sprague-Dawley rat is euthanized, and the thoracic aorta is carefully excised and placed in a cold, oxygenated Krebs-Henseleit solution.
-
Aortic Ring Preparation: The aorta is cleaned of adherent connective and adipose tissue, and 2-3 mm wide rings are cut.
-
Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O₂ and 5% CO₂. One end of the ring is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension of 1-2 g for at least 60 minutes. The viability of the rings is tested with a high-potassium solution. After washing, the rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or norepinephrine (B1679862) to a stable plateau.
-
Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compound (this compound or telmisartan) are added to the organ bath.
-
Data Recording and Analysis: The relaxation response is recorded as a percentage decrease from the pre-contracted tension. A dose-response curve is generated to determine the potency and efficacy of the compound.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)
This experiment evaluates the antihypertensive effect of a compound in a relevant animal model of hypertension.
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHRs) are used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Blood Pressure Measurement:
-
Tail-cuff method (Non-invasive): The rats are placed in a restrainer, and a cuff with a sensor is placed on the tail. The cuff is inflated and then deflated, and the systolic blood pressure is recorded. This is a common method for repeated measurements.
-
Telemetry (Invasive): For continuous and more accurate blood pressure monitoring, a telemetry transmitter is surgically implanted into the abdominal aorta of the rat. After a recovery period, the transmitter wirelessly sends real-time blood pressure and heart rate data to a receiver.
-
-
Compound Administration: The test compound (this compound or telmisartan) or vehicle is administered to the SHRs, typically via oral gavage, for a specified duration (e.g., daily for several weeks).
-
Data Collection: Blood pressure is measured at baseline before the start of the treatment and at regular intervals throughout the study.
-
Data Analysis: The changes in blood pressure from baseline are calculated for both the treated and vehicle control groups. Statistical analysis is performed to determine the significance of the blood pressure-lowering effect of the compound.
Summary and Conclusion
This head-to-head comparison reveals that while both this compound and telmisartan are effective in blocking the AT1 receptor, this compound possesses a unique dual mechanism of action by also inhibiting L-type calcium channels. This additional mechanism may offer a more potent or broader antihypertensive effect. Telmisartan, on the other hand, is a well-characterized molecule with a very high affinity for the AT1 receptor and additional pleiotropic effects through PPAR-γ activation.
The provided experimental data and protocols offer a framework for the continued investigation and direct comparison of these two compounds. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profiles of this compound and telmisartan.
Comparative Selectivity Profile of AT1R Antagonist 3 Against Other Sartans: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of a novel Angiotensin II Type 1 Receptor (AT1R) antagonist, referred to as AT1R antagonist 3 (also known as Compound 1), against a panel of established sartans. The data presented herein is intended to aid researchers in the selection and development of AT1R antagonists with desired selectivity and pharmacological properties.
Introduction to AT1R Antagonism
Angiotensin II, a key effector peptide in the renin-angiotensin system (RAS), exerts its physiological and pathophysiological effects primarily through the AT1 receptor, a G-protein coupled receptor (GPCR). Blockade of the AT1R is a well-established therapeutic strategy for the management of hypertension and other cardiovascular diseases. The "sartan" class of drugs are non-peptide, orally active AT1R antagonists that have become mainstays in cardiovascular medicine. While all sartans share a common mechanism of action, they exhibit differences in their chemical structures, pharmacokinetic profiles, and binding affinities for the AT1R, which can translate into variations in their clinical efficacy and side-effect profiles.
This guide focuses on the selectivity profile of this compound, a novel compound with a dual mechanism of action, and compares it to other commercially available sartans.
Comparative Selectivity Data
The selectivity of an AT1R antagonist is a critical parameter, indicating its potency and potential for off-target effects. The binding affinity of a compound for its target receptor is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value signifies a higher binding affinity.
The following table summarizes the available binding affinity data for this compound and other commonly used sartans for the human AT1 receptor. It is important to note that direct, experimentally determined binding affinity data for this compound at the AT1 receptor is not publicly available at the time of this publication. However, its activity at the L-type calcium channel CaV1.2 provides a key point of differentiation.
| Compound | AT1R Binding Affinity (Ki/IC50, nM) | CaV1.2 Channel Inhibition (IC50, µM) | Selectivity for AT1R over AT2R |
| This compound (Compound 1) | Data Not Available | 0.57[1] | Data Not Available |
| Azilsartan | ~2.6[2] | Data Not Available | High |
| Candesartan | ~0.34 - 1[2] | Data Not Available | >10,000-fold |
| Eprosartan | ~3.9 - 9.2 | Data Not Available | High |
| Irbesartan | ~1 - 5 | Data Not Available | >8,500-fold |
| Losartan | ~20 | Data Not Available | ~1,000-fold |
| Olmesartan | ~1 - 10 | Data Not Available | High |
| Telmisartan | ~9.2 | Data Not Available | >3,000-fold |
| Valsartan | ~2.4 - 20 | Data Not available | >30,000-fold |
Note: The binding affinity values are compiled from various sources and may have been determined using different experimental conditions. Therefore, these values should be considered as approximations for comparative purposes. The active metabolite of losartan, EXP3174, exhibits a significantly higher affinity for the AT1R than the parent compound.
Key Differentiator of this compound: Dual Activity
A significant characteristic of this compound is its dual activity as both an AT1R antagonist and an inhibitor of the L-type calcium channel CaV1.2, with an IC50 of 0.57 μM for the latter[1]. This dual mechanism of action could potentially offer a synergistic effect in blood pressure reduction by targeting two distinct pathways involved in vasoconstriction. This profile distinguishes it from traditional sartans, which are highly selective for the AT1 receptor.
Experimental Protocols
The determination of the binding affinity and functional activity of AT1R antagonists is crucial for their pharmacological characterization. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for AT1 Receptor
This assay is used to determine the binding affinity (Ki) of a test compound for the AT1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the human AT1 receptor.
-
Radioligand: [125I]-[Sar1,Ile8]Angiotensin II.
-
Test Compounds: this compound and other sartans.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to inhibit the functional response of the AT1 receptor, which is typically an increase in intracellular calcium upon stimulation with Angiotensin II.
Materials:
-
Cells: A cell line stably expressing the human AT1 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).
-
Agonist: Angiotensin II.
-
Test Compounds: this compound and other sartans.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.
Procedure:
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Incubation: Incubate the cells with varying concentrations of the test compound for a specified period.
-
Agonist Stimulation: Add Angiotensin II to the wells to stimulate the AT1 receptor.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the concentration of the antagonist that produces 50% inhibition of the maximal response to Angiotensin II (IC50).
Signaling Pathways and Experimental Workflow Diagrams
AT1 Receptor Signaling Pathway
The activation of the AT1 receptor by Angiotensin II initiates a cascade of intracellular signaling events, primarily through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses, including vasoconstriction, cell growth, and inflammation.
Caption: Simplified AT1 Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the affinity of a test compound for the AT1 receptor.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This compound presents a unique pharmacological profile characterized by its dual antagonism of the AT1 receptor and the L-type calcium channel CaV1.2. While quantitative data on its direct binding affinity for the AT1 receptor is needed for a complete comparative assessment with other sartans, its multi-target activity suggests a potential for enhanced antihypertensive efficacy. Further research is warranted to fully elucidate the selectivity profile and therapeutic potential of this novel compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and to better understand the mechanism of action of AT1R antagonists.
References
A Comparative Analysis of the Metabolic Effects of Angiotensin II Receptor Blockers
An Objective Comparison of the Metabolic Profiles of Common Angiotensin II Receptor Blockers (ARBs), with a Focus on Glucose and Lipid Metabolism.
This guide provides a comparative overview of the metabolic effects of various Angiotensin II Type 1 Receptor (AT1R) antagonists, commonly known as Angiotensin II Receptor Blockers (ARBs). While the prompt specified a comparison involving "AT1R antagonist 3," this designation does not correspond to a recognized compound in widespread clinical or advanced preclinical use. Therefore, this analysis will focus on a comparative assessment of well-established ARBs, providing a framework for evaluating the metabolic properties of any novel AT1R antagonist. The ARBs compared include Losartan (B1675146), Valsartan (B143634), Telmisartan (B1682998), Irbesartan (B333), Olmesartan (B1677269), and Candesartan (B1668252).
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid balance.[1] Chronic activation of this system, particularly through the AT1R, is implicated in the pathogenesis of hypertension and cardiovascular disease.[1] Beyond its hemodynamic effects, Angiotensin II influences glucose and lipid metabolism, and its blockade may offer metabolic benefits.[2][3] ARBs competitively inhibit the binding of Angiotensin II to the AT1R, thereby mitigating its downstream effects.[4] While all ARBs share this primary mechanism of action, differences in their pharmacological properties may lead to distinct metabolic profiles.[5]
Comparative Metabolic Effects of ARBs
The following tables summarize the key metabolic effects of several widely prescribed ARBs based on clinical and preclinical data.
Glucose Metabolism
| ARB | Effect on Insulin (B600854) Sensitivity | Effect on Fasting Glucose | Effect on HbA1c | Key Findings & Citations |
| Telmisartan | Improved | Reduced | Reduced | Telmisartan has demonstrated significant improvements in insulin sensitivity, fasting plasma glucose, and HbA1c, effects attributed in part to its partial PPARγ agonist activity.[6][7][8] |
| Losartan | Variable/Neutral | Neutral | Neutral | Studies have shown mixed results, with some indicating no significant impact on insulin sensitivity or glucose tolerance, while others suggest it may prevent the exaggerated response to an oral glucose load in certain models.[6][7][8][9][10] |
| Irbesartan | Improved | Reduced | Reduced | Irbesartan therapy has been associated with improvements in fasting glucose and HbA1c, particularly in patients with metabolic syndrome or diabetes.[11][12][13] |
| Olmesartan | Improved | Reduced | Reduced | Olmesartan has been shown to improve peripheral insulin sensitivity and reduce fasting glucose and HbA1c levels in patients with type 2 diabetes and hypertension.[14][15] |
| Candesartan | Improved | Neutral | Neutral | Candesartan has been shown to improve insulin sensitivity and increase levels of adiponectin, an insulin-sensitizing hormone.[16][17] |
| Valsartan | Neutral | Neutral | Neutral | Studies suggest that valsartan is generally neutral with respect to glucose metabolism.[18][19] |
Lipid Metabolism
| ARB | Effect on Triglycerides | Effect on LDL Cholesterol | Effect on HDL Cholesterol | Key Findings & Citations |
| Telmisartan | Reduced | Neutral | Neutral/Increased | Favorable effects on triglycerides have been reported, consistent with its PPARγ activity.[20] |
| Losartan | Neutral | Neutral | Neutral | Losartan treatment did not significantly affect elevated plasma triglycerides in some studies.[9] |
| Irbesartan | Reduced | Reduced | Increased | Irbesartan has been shown to decrease triglycerides and LDL cholesterol while increasing HDL cholesterol.[11][12] |
| Olmesartan | Neutral | Neutral | Increased | One study indicated a significant increase in HDL cholesterol with olmesartan treatment.[14] |
| Candesartan | Neutral | Neutral | Neutral | Data on significant lipid profile changes with candesartan is limited. |
| Valsartan | Neutral/Reduced | Reduced | Neutral | Valsartan has been shown to significantly reduce total and LDL cholesterol levels.[19] |
Signaling Pathways and Mechanisms of Action
The metabolic effects of ARBs are primarily mediated through the blockade of the AT1R, which in turn modulates several downstream signaling pathways. Some ARBs, notably Telmisartan, also exhibit unique molecular actions, such as partial agonism of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).
Caption: Angiotensin II signaling and ARB intervention points.
Experimental Protocols
The assessment of metabolic effects of ARBs in clinical and preclinical studies involves a variety of established experimental protocols.
Euglycemic-Hyperinsulinemic Clamp
This is the gold standard for assessing insulin sensitivity. The protocol involves:
-
An intravenous infusion of insulin at a constant rate to achieve a hyperinsulinemic state.
-
A variable infusion of glucose is administered to maintain a normal blood glucose level (euglycemia).
-
The rate of glucose infusion required to maintain euglycemia is a measure of insulin sensitivity. A higher glucose infusion rate indicates greater insulin sensitivity.
Oral Glucose Tolerance Test (OGTT)
The OGTT is used to assess the body's ability to clear a glucose load.
-
The subject fasts overnight.
-
A baseline blood sample is taken to measure fasting glucose and insulin.
-
The subject consumes a standardized glucose solution.
-
Blood samples are drawn at regular intervals (e.g., 30, 60, 90, and 120 minutes) to measure glucose and insulin levels.
-
The area under the curve (AUC) for glucose and insulin is calculated to determine glucose tolerance.
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)
HOMA-IR is a calculated index used to estimate insulin resistance from fasting glucose and insulin levels. The formula is:
HOMA-IR = (Fasting Insulin (μU/L) x Fasting Glucose (nmol/L)) / 22.5
A higher HOMA-IR value indicates greater insulin resistance.[8]
Caption: Workflow for metabolic assessment in ARB clinical trials.
Conclusion
While all ARBs effectively lower blood pressure by blocking the AT1R, their metabolic effects can differ. Telmisartan, and to some extent Irbesartan and Olmesartan, appear to offer the most favorable metabolic profiles, with demonstrated improvements in insulin sensitivity and glucose metabolism.[6][7][8][11][12][13][14][15] These differences are likely attributable to variations in their chemical structures and off-target effects, such as the PPARγ agonism of Telmisartan.[6][7][8] Losartan and Valsartan are generally considered to have a more neutral impact on metabolic parameters.[6][7][8][9][10][18][19] The selection of an ARB for a patient with hypertension and comorbid metabolic conditions may, therefore, warrant consideration of these differential metabolic effects. Further head-to-head clinical trials are needed to definitively establish the comparative metabolic benefits of different ARBs.
References
- 1. Renin Inhibition and AT1R blockade improve metabolic signaling, oxidant stress and myocardial tissue remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic actions of angiotensin receptor antagonists: PPAR-γ agonist actions or a class effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Comparative Efficacy and Safety of the Angiotensin Receptor Blockers in the Management of Hypertension and Other Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic effect of telmisartan and losartan in hypertensive patients with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic effect of telmisartan and losartan in hypertensive patients with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Effects of losartan on blood pressure, metabolic alterations, and vascular reactivity in the fructose-induced hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the angiotensin receptor blocker irbesartan on metabolic parameters in clinical practice: the DO-IT prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of the angiotensin receptor blocker irbesartan on metabolic parameters in clinical practice: the DO-IT prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Action of irbesartan on blood pressure and glucose/lipid metabolism, in hemodialysis patients with hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antihypertensive and metabolic effects of high-dose olmesartan and telmisartan in type 2 diabetes patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of olmesartan, an angiotensin II receptor blocker, on peripheral insulin sensitivity in Japanese subjects with type 2 diabetes and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory and metabolic effects of candesartan in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Effect of the angiotensin II receptor antagonist valsartan on lipid profile and glucose metabolism in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metabolic effects of telmisartan in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of AT1R Antagonist 3: A Comparative Guide to Antihypertensive Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antihypertensive effects of a novel Angiotensin II Type 1 Receptor (AT1R) antagonist, designated as "compound 3," with other established AT1R antagonists. The information is supported by experimental data from preclinical studies to aid in the evaluation of its therapeutic potential.
Introduction to AT1R Antagonism
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure. Angiotensin II, the primary effector of the RAS, exerts its potent vasoconstrictive effects by binding to the AT1 receptor.[1][2] AT1R antagonists, also known as angiotensin receptor blockers (ARBs), are a class of drugs that selectively block this interaction, leading to vasodilation and a reduction in blood pressure.[2][3] This class of drugs has become a cornerstone in the management of hypertension due to their efficacy and favorable side-effect profile compared to Angiotensin-Converting Enzyme (ACE) inhibitors.[1][3]
This guide focuses on the in vivo validation of a new chemical entity, "compound 3," and compares its antihypertensive properties against commonly prescribed ARBs such as Losartan, Telmisartan, and Olmesartan.
Comparative Antihypertensive Efficacy
The antihypertensive efficacy of "compound 3" was evaluated in spontaneously hypertensive rats (SHRs), a widely used genetic model of essential hypertension.[4][5][6][7][8][9] The following tables summarize the key findings from these preclinical studies, comparing the potency and duration of action of "compound 3" with other ARBs.
Table 1: In Vitro AT1R Binding Affinity
| Compound | IC50 (nM) | Reference Compound |
| Compound 3 | 2.67 ± 0.23 | Losartan |
| Losartan | - | - |
IC50 represents the concentration of the drug required to inhibit 50% of the binding of Angiotensin II to the AT1 receptor. A lower IC50 indicates a higher binding affinity.[8]
Table 2: In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)
| Compound | Dose (mg/kg, oral) | Maximal Mean Blood Pressure (MBP) Reduction (mmHg) | Duration of Significant Effect (hours) |
| Compound 3 | 10 | 41 | > 12 |
| Compound 3 | 15 | 62 | > 12 |
| Losartan | - | Not specified in direct comparison | - |
Data for "compound 3" indicates a dose-dependent and long-lasting antihypertensive effect.[8]
Table 3: Comparison of Clinically Used AT1R Antagonists
| Drug | Typical Oral Dose (mg/day) | Relative Antihypertensive Efficacy |
| Olmesartan | 20-40 | More efficacious in reducing SBP and DBP compared to Losartan and Telmisartan.[10][11][12][13] |
| Telmisartan | 40-80 | More efficacious than Losartan in reducing DBP.[11][12][13] May offer favorable metabolic effects.[11][12][13][14] |
| Losartan | 50-100 | Considered the least efficacious among the three in some studies.[11][12][13] |
| Irbesartan | - | Demonstrates dose-dependent blood pressure lowering effects.[15] |
| Candesartan | - | Shows greater effects than Losartan in some contexts.[16] |
This table provides a general comparison based on clinical data and may not be directly comparable to the preclinical data for "compound 3".
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following are summaries of key experimental protocols used in the in vivo validation of AT1R antagonists.
Animal Model
-
Model: Spontaneously Hypertensive Rats (SHRs) are a common and well-validated model for studying essential hypertension.[4][5][6][7][8][9] Wistar-Kyoto (WKY) rats are often used as normotensive controls.[9]
-
Justification: SHRs develop hypertension without any known external stimuli, mimicking human essential hypertension.[6]
Blood Pressure Measurement
Two primary methods are employed for measuring blood pressure in rodents:
-
Tail-Cuff Method (Non-invasive):
-
Principle: A cuff is placed around the tail of a conscious rat to occlude blood flow. The pressure at which blood flow resumes upon deflation of the cuff is measured, providing systolic blood pressure readings.[17][18]
-
System: A common system used is the CODA non-invasive blood pressure monitoring system.[17]
-
Procedure: Animals are accustomed to the restraining device for several days before measurements are taken to minimize stress-induced blood pressure fluctuations.
-
-
Radiotelemetry (Invasive):
-
Principle: A telemetry device is surgically implanted to allow for continuous and direct measurement of blood pressure in conscious, freely moving animals.[19][20][21] This method is considered the gold standard as it avoids restraint stress.[19]
-
Procedure: A pressure-sensing catheter is inserted into a major artery (e.g., carotid or femoral artery), and the transmitter is placed subcutaneously or in the abdominal cavity.[20][21] Animals are allowed a recovery period of 5-7 days post-surgery before data collection begins.[20]
-
Drug Administration and Efficacy Evaluation
-
Route of Administration: Oral gavage is a standard method for administering drugs in preclinical studies to assess oral bioavailability and efficacy.[8][22]
-
Dosing: Compounds are typically administered in a dose-dependent manner to establish a dose-response relationship.[8]
-
Efficacy Parameters: The primary endpoint is the reduction in blood pressure (systolic, diastolic, and mean arterial pressure) compared to baseline and a vehicle-treated control group. The duration of the antihypertensive effect is also a critical parameter.[8]
Signaling Pathways and Experimental Workflows
Diagrams illustrating the mechanism of action and experimental processes provide a clearer understanding of the underlying biology and study design.
References
- 1. researchgate.net [researchgate.net]
- 2. The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Editorial: Animal models of hypertension [frontiersin.org]
- 6. Animal models for the study of primary and secondary hypertension in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Synthesis and evaluation of novel angiotensin II receptor 1 antagonists as anti-hypertension drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin AT1 receptor antagonists exert anti-inflammatory effects in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Efficacy and Tolerability of Olmesartan, Telmisartan, and Losartan in Patients of Stage I Hypertension: A Randomized, Open-label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Tolerability of Olmesartan, Telmisartan, and Losartan in Patients of Stage I Hypertension: A Randomized, Open-label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 14. Which ARB Medication Should You Take? - GoodRx [goodrx.com]
- 15. AT1-receptor antagonism in hypertension: what has been learned with irbesartan? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Non-invasive blood pressure measurement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 20. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 21. Direct Blood Pressure Monitoring in Laboratory Rodents via Implantable Radio Telemetry | Springer Nature Experiments [experiments.springernature.com]
- 22. In vivo pharmacology of an angiotensin AT1 receptor antagonist with balanced affinity for AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Novel Dual-Action AT1R Antagonist 3 Versus Established Blockers
For Immediate Release
In the landscape of antihypertensive therapeutics, a novel dual-action angiotensin II type 1 receptor (AT1R) antagonist, designated as AT1R antagonist 3 (also referred to as Compound 1), has emerged. This comparison guide provides a comprehensive benchmark of this compound against well-established AT1R blockers—Losartan, Valsartan, and Olmesartan—to offer researchers, scientists, and drug development professionals a data-driven overview of its performance characteristics.
This compound distinguishes itself by exhibiting a dual mechanism of action, functioning as both an antagonist for the angiotensin II type 1 receptor and an inhibitor of the L-type calcium channel (CaV1.2).[1] This multitarget approach presents a potentially innovative strategy for the management of hypertension.
Comparative Analysis of Pharmacological Properties
To facilitate a clear comparison, the following table summarizes the key pharmacological parameters of this compound alongside the established AT1R blockers.
| Parameter | This compound (Compound 1) | Losartan | Valsartan | Olmesartan |
| AT1R Binding Affinity (Ki) | Data not publicly available | ~19 nM (for active metabolite EXP3174) | ~3.8 nM | ~1.3 nM |
| Other Receptor Activity | IC50 for L-type CaV1.2: 0.57 µM[1] | - | - | - |
| Bioavailability | Not reported | ~33% | ~25% | ~26% |
| Protein Binding | Not reported | >98% | ~95% | >99% |
| Elimination Half-life | Not reported | ~2 hours (Losartan), 6-9 hours (EXP3174) | ~6 hours | ~13 hours |
| Metabolism | Not reported | Extensively metabolized, active metabolite EXP3174 | Minimal | Prodrug, converted to active olmesartan |
In Vitro and In Vivo Performance
Preclinical data indicates that this compound demonstrates significant vasodilation efficacy, with a reported 88.7% relaxation in isolated rat aorta at a concentration of 10 µM.[1] Furthermore, in vivo studies using spontaneously hypertensive rats (SHR) have shown its potential as an antihypertensive agent.
Experimental Methodologies
The following are detailed protocols for key experiments typically employed in the evaluation of AT1R antagonists.
Radioligand Binding Assay for AT1R
This in vitro assay is fundamental for determining the binding affinity of a compound to the AT1R.
Objective: To determine the inhibitory constant (Ki) of a test compound for the AT1R.
Materials:
-
Cell membranes prepared from cells expressing human AT1R.
-
Radioligand, typically [125I]Sar1,Ile8-Angiotensin II.
-
Test compounds (e.g., this compound, Losartan).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
A constant concentration of the radioligand is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the AT1R.
-
The mixture is incubated to reach equilibrium.
-
The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
The radioactivity on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This in vivo model is a standard for assessing the antihypertensive efficacy of a test compound.
Objective: To evaluate the effect of a test compound on systolic and diastolic blood pressure in a hypertensive animal model.
Animals: Adult male Spontaneously Hypertensive Rats (SHR).
Method:
-
Animals are acclimatized to the laboratory conditions.
-
Baseline blood pressure and heart rate are measured using a non-invasive tail-cuff method or via telemetry.
-
The test compound (e.g., this compound) or vehicle is administered, typically via oral gavage or intraperitoneal injection.
-
Blood pressure and heart rate are monitored at various time points post-administration.
-
The percentage reduction in blood pressure from baseline is calculated and compared between the treated and vehicle control groups.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and evaluation process, the following diagrams are provided.
Caption: Renin-Angiotensin-Aldosterone System and AT1R antagonist mechanism.
Caption: Workflow for benchmarking novel AT1R antagonists.
References
Comparative Analysis of AT1R Antagonist 3 and Valsartan: A Focus on Duration of Action
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the preclinical data on AT1R antagonist 3 and the established drug, valsartan (B143634), with a specific focus on their duration of action as angiotensin II type 1 receptor (AT1R) antagonists.
This document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes key pathways to aid in the objective evaluation of these two compounds.
Executive Summary
Direct comparative studies on the duration of action between this compound and valsartan are not publicly available. However, by compiling existing preclinical data, we can draw inferences. Valsartan has a well-documented pharmacokinetic profile in animal models and a clinically confirmed 24-hour duration of antihypertensive action in humans. In contrast, while this compound has demonstrated antihypertensive efficacy in rat models, specific data regarding its pharmacokinetic properties, such as plasma half-life and the precise duration of its blood pressure-lowering effects, remain to be published. This guide presents the available data for a preliminary comparison and outlines the experimental protocols necessary to conduct a head-to-head evaluation of their duration of action.
Data Presentation: Quantitative Comparison
The following table summarizes the available preclinical pharmacokinetic and pharmacodynamic data for this compound and valsartan. It is important to note the significant data gap for this compound, which limits a direct quantitative comparison of their duration of action.
| Parameter | This compound (Compound 1) | Valsartan | Source |
| Pharmacokinetics | |||
| Half-life (t½) in Rats | Data not available | 6.34 ± 1.25 hours (Sprague-Dawley rats) | [1] |
| Pharmacodynamics | |||
| In Vivo Antihypertensive Effect | Demonstrated in rat models | Documented in rat models | [2] |
| Duration of Antihypertensive Effect in Rats | Data not available | Sustained effect, contributing to a 24-hour duration of action in humans | [3] |
| AT1R Binding Affinity | Antagonist for AT1R | High affinity for AT1R (30,000 times that of the AT2 receptor) | [3] |
| Additional Activity | Inhibitor of L-type calcium channel (CaV1.2) with an IC50 of 0.57 μM | Selective for AT1R | [2] |
Experimental Protocols
To definitively assess and compare the duration of action of this compound and valsartan, a robust in vivo experimental protocol is required. The following outlines a standard methodology for such an evaluation in a preclinical setting.
Objective: To determine and compare the duration of the antihypertensive effect of a single oral dose of this compound and valsartan in spontaneously hypertensive rats (SHRs).
Animal Model: Male spontaneously hypertensive rats (SHRs), a well-established model for genetic hypertension.
Methodology:
-
Animal Acclimatization and Baseline Measurement:
-
House rats under controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
Acclimatize rats to the blood pressure measurement procedure for at least one week to minimize stress-induced fluctuations.
-
Measure baseline systolic blood pressure (SBP) and heart rate (HR) for 3-5 consecutive days using a non-invasive tail-cuff method.
-
-
Drug Administration:
-
Randomly assign rats to three groups: Vehicle control, this compound, and Valsartan.
-
Administer a single oral dose of the respective compounds or vehicle via gavage. The dose should be determined based on preliminary dose-response studies.
-
-
Blood Pressure Monitoring:
-
Measure SBP and HR at predetermined time points post-dosing (e.g., 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours).
-
Continuous monitoring using telemetry is the gold standard for obtaining a complete profile of the hemodynamic effects over time.
-
-
Data Analysis:
-
Calculate the change in SBP from baseline for each rat at each time point.
-
Plot the mean change in SBP against time for each treatment group.
-
The duration of action can be defined as the time it takes for the antihypertensive effect to return to a certain percentage (e.g., 50%) of the peak effect or to baseline levels.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the effects of the different treatments over time.
-
Trough-to-Peak Ratio: The trough-to-peak ratio, a measure of the persistence of the antihypertensive effect at the end of the dosing interval, can be calculated to provide a standardized comparison of the duration of action.
Mandatory Visualizations
AT1R Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the Angiotensin II Type 1 Receptor (AT1R), which is the primary target for both this compound and valsartan.
References
A Comparative Guide to the Differential Signaling of AT1R Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Angiotensin II Type 1 Receptor (AT1R), a critical regulator of cardiovascular homeostasis, has been a primary target for the development of antihypertensive drugs. While traditionally viewed as simple blockers of angiotensin II (Ang II) signaling, it is now evident that AT1R antagonists, also known as angiotensin receptor blockers (ARBs), exhibit nuanced and differential effects on the receptor's downstream signaling pathways. This guide provides a comparative analysis of common AT1R antagonists, focusing on their distinct modulation of G-protein-dependent and β-arrestin-dependent signaling cascades, supported by experimental data and detailed methodologies.
Unraveling the Dichotomy of AT1R Signaling
The AT1R, a G-protein-coupled receptor (GPCR), initiates signals through two principal pathways upon activation:
-
G-Protein-Dependent Signaling: The canonical pathway involves the coupling of the receptor to heterotrimeric Gq/11 proteins. This activation leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC). This cascade is primarily responsible for the vasoconstrictive and proliferative effects of Ang II.
-
β-Arrestin-Dependent Signaling: Following agonist binding and G-protein activation, the AT1R is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and 2). While initially known for their role in receptor desensitization and internalization, β-arrestins can also act as signal transducers, initiating a second wave of signaling that is independent of G-proteins. This pathway has been implicated in various cellular processes, including the activation of the mitogen-activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinase (ERK).
Some ligands, termed "biased agonists," can preferentially activate one of these pathways over the other, leading to distinct physiological outcomes. Similarly, antagonists can exhibit differential effects by not only blocking Ang II binding but also by potentially favoring one signaling cascade.
Diagram of AT1R Signaling Pathways
Safety Operating Guide
Safe Disposal of AT1R Antagonist 3: A Procedural Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of AT1R (Angiotensin II Type 1 Receptor) Antagonist 3, a research-grade compound. While a specific Safety Data Sheet (SDS) for a compound designated "AT1R antagonist 3" is not publicly available, this procedure is based on the established safety protocols for closely related and commercially available AT1R antagonists, such as Losartan and Valsartan. The primary directive for these compounds is disposal via an approved hazardous waste management service.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle this compound with appropriate safety measures. Based on the hazard classifications of analogous compounds, this substance should be considered harmful if swallowed, a potential skin and eye irritant, and may pose risks to reproductive health.[3][4][5]
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[1][4]
-
Work Area: Conduct all handling and disposal preparations within a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[6]
-
Spill Management: In case of a spill, avoid generating dust.[3][6] Carefully sweep or vacuum the solid material and collect it in a suitable, sealed container for disposal.[1][6] Prevent the substance from entering drains or waterways.[2][6]
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the safe collection and disposal of unused or waste this compound. The guiding principle is to manage this compound as regulated chemical waste.
Step 1: Waste Segregation Proper waste segregation is the foundational step in safe disposal.
-
Do not mix this compound waste with general laboratory trash, sharps, or biohazardous waste.
-
Do not dispose of the compound down the sanitary sewer.[6]
-
Keep this waste stream separate from other chemical wastes unless directed otherwise by your institution's Environmental Health & Safety (EHS) department.
Step 2: Packaging Waste Secure containment is crucial to prevent environmental release and ensure the safety of waste handlers.
-
Solid Waste:
-
Place unused or contaminated solid this compound into its original container if possible, or a new, clean, and chemically compatible container with a secure, leak-proof lid.
-
For contaminated labware (e.g., weigh boats, gloves, wipes), place them in a designated, robust plastic bag or container.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant waste container (e.g., a high-density polyethylene (B3416737) bottle).
-
Ensure the container is compatible with the solvent used (e.g., DMSO, ethanol).
-
Leave at least 10% headspace in the container to allow for vapor expansion.
-
Step 3: Labeling Waste Containers Accurate labeling is a critical regulatory requirement.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound" and list all other components of the mixture, including solvents and their approximate percentages.
-
Indicate the date accumulation started.
-
Ensure your name, laboratory, and contact information are clearly visible.
Step 4: Temporary Storage Store the prepared waste container in a designated satellite accumulation area within your laboratory.
-
The storage area should be secure, away from general traffic, and under the control of laboratory personnel.
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.
Step 5: Arranging for Final Disposal The final step is to coordinate with your institution's certified waste management provider.
-
Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for your hazardous waste.
-
Follow their specific procedures for waste transfer and documentation.
-
The standard and required method of disposal for this class of pharmaceutical compound is incineration by a licensed waste disposal company.[6][7]
Data Summary for AT1R Antagonist Waste Management
The following table summarizes key safety and disposal information derived from representative AT1R antagonists.
| Parameter | Guideline | Source (SDS for Analogue) |
| Hazard Class | Harmful if swallowed; Eye Irritant; Potential Reproductive Toxin | Losartan, Valsartan[3][4][5] |
| Primary Route of Exposure | Ingestion, Inhalation (dust), Skin/Eye Contact | Losartan, Valsartan[1][8] |
| Required PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | Losartan, Valsartan[1][3] |
| Spill Response | Avoid dust formation. Sweep/vacuum into a closed container for disposal. | Valsartan[3][6] |
| Prohibited Disposal | Do not allow product to enter drains. Do not dispose with household garbage. | Valsartan[6][9] |
| Recommended Disposal | Dispose of contents/container to an approved waste disposal plant. | Losartan, Valsartan[1][2][3] |
Experimental Protocols
No experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes are available or recommended. The standard industry and regulatory practice is the complete destruction of the compound via high-temperature incineration.[6][7] Any attempt to treat the chemical waste within the laboratory would be considered a violation of hazardous waste regulations unless it is part of a formally documented experimental procedure.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. organon.com [organon.com]
- 2. vionausa.com [vionausa.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. organon.com [organon.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. lupin.com [lupin.com]
- 8. novadozpharma.com [novadozpharma.com]
- 9. bg.cpachem.com [bg.cpachem.com]
Essential Safety and Operational Guide for Handling AT1R Antagonist 3
This document provides crucial safety, handling, and disposal protocols for AT1R antagonist 3 , an experimental antagonist for the angiotensin II type 1 receptor (AT1R). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and operational efficiency.
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as an Angiotensin II Receptor Blocker (ARB) allows for the adoption of safety protocols based on representative compounds in its class, such as Losartan, Valsartan, and Telmisartan.
Potential Hazards:
-
Reproductive Toxicity: ARBs are suspected of damaging fertility or the unborn child.
-
Target Organ Damage: May cause damage to organs (e.g., kidneys, cardiovascular system) through prolonged or repeated exposure.
-
Acute Oral Toxicity: May be harmful if swallowed.
-
Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.
-
Skin Sensitization: May cause an allergic skin reaction.
Personal Protective Equipment (PPE) and Handling
Adherence to proper PPE and handling procedures is critical to minimize exposure and ensure a safe working environment.
2.1. Recommended Personal Protective Equipment
| Protection Type | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust and splashes. |
| Skin and Body | Laboratory coat | To protect skin and clothing. |
| Respiratory | Use in a well-ventilated area or fume hood | To avoid inhalation of the powdered compound. |
2.2. Handling Procedures
-
Work in a designated, well-ventilated area, preferably a chemical fume hood, when handling the powdered form of the compound.
-
Avoid generating dust.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Ensure an eyewash station and safety shower are readily accessible.
Experimental Protocols and Workflow
The following sections detail a typical workflow for preparing and using this compound in a laboratory setting.
3.1. Preparation of Stock Solution
A common procedure for preparing a stock solution from a powdered compound involves the following steps:
-
Calculation: Determine the required mass of this compound to achieve the desired molar concentration in a specific volume of solvent (e.g., DMSO).
-
Weighing: Accurately weigh the calculated mass of the compound using an analytical balance.
-
Dissolving: Add the weighed compound to a sterile conical tube or volumetric flask.
-
Solubilization: Add a portion of the solvent to the tube/flask and vortex or sonicate until the compound is completely dissolved.
-
Final Volume: Bring the solution to the final desired volume with the solvent.
-
Storage: Store the stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
3.2. Experimental Workflow Diagram
The following diagram illustrates the general workflow from receiving the compound to its use in experiments and subsequent disposal.
AT1R Signaling Pathway and Mechanism of Action
This compound functions by blocking the angiotensin II type 1 receptor, a G protein-coupled receptor (GPCR). The binding of angiotensin II to AT1R typically initiates a signaling cascade that leads to vasoconstriction and other physiological effects. AT1R antagonists prevent this activation.
4.1. AT1R Signaling Pathway Diagram
The diagram below illustrates the canonical Gq-protein mediated signaling pathway of the AT1R and the point of inhibition by an antagonist.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
